Dicoumarol-d8
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H12O6 |
|---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
5,6,7,8-tetradeuterio-4-hydroxy-3-[(5,6,7,8-tetradeuterio-4-hydroxy-2-oxochromen-3-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C19H12O6/c20-16-10-5-1-3-7-14(10)24-18(22)12(16)9-13-17(21)11-6-2-4-8-15(11)25-19(13)23/h1-8,20-21H,9H2/i1D,2D,3D,4D,5D,6D,7D,8D |
InChI Key |
DOBMPNYZJYQDGZ-PGRXLJNUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=O)O2)CC3=C(C4=C(C(=C(C(=C4OC3=O)[2H])[2H])[2H])[2H])O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)CC3=C(C4=CC=CC=C4OC3=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of Dicoumarol-d8
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a deuterated analog of the anticoagulant Dicoumarol. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visualizations of its mechanism of action.
This compound is an isotope-labeled version of Dicoumarol, a naturally occurring anticoagulant that functions as a Vitamin K antagonist.[1][2] The deuterium labeling makes it a valuable tool in pharmacokinetic and metabolic studies, allowing it to be distinguished from its non-labeled counterpart.[3] Understanding its physicochemical properties is fundamental to its application in research and development.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its non-deuterated form, Dicoumarol. While specific experimental data for some properties of the deuterated version are not widely published, they are expected to be very similar to those of Dicoumarol.
| Property | This compound | Dicoumarol |
| Chemical Structure | 3,3'-Methylenebis[4-hydroxy-1,2-benzopyrone]-d8 | 3,3'-Methylenebis[4-hydroxycoumarin] |
| CAS Number | 2469035-18-3[3][4] | 66-76-2[1][5][6][7][8][9][10] |
| Molecular Formula | C₁₉H₄D₈O₆[3][4] | C₁₉H₁₂O₆[5][7][9][10] |
| Molecular Weight | 344.34 g/mol [1][3][4] | 336.30 g/mol [5][8] |
| Appearance | Light Yellow Solid[1] | White to pale yellow crystalline powder[5][7][11] |
| Melting Point | Not available | 287-293 °C[7][9][11] |
| Boiling Point | Not available | ~393 °C (estimated)[12] |
| pKa (Strongest Acidic) | Not available | 4.66[13] |
| logP | Not available | 1.54 - 2.07[13] |
Solubility Profile
The solubility of Dicoumarol has been determined in a range of solvents. The solubility for this compound is expected to be comparable.
| Solvent | Solubility of Dicoumarol |
| Water | Practically insoluble (0.128 g/L)[7][13][14] |
| Aqueous Alkaline Solutions | Soluble[7][8][11] |
| Ethanol | Slightly soluble / Practically insoluble[6][7][14] |
| Ether | Practically insoluble[7][14] |
| Chloroform | Slightly soluble[7][8][14] |
| Benzene | Slightly soluble[7][8] |
| Acetone | Soluble[5] |
| Pyridine | Soluble[7][8] |
| DMSO | ~2.5 mg/mL[6] |
| Dimethylformamide (DMF) | ~1.25 mg/mL[6] |
Experimental Protocols
The determination of physicochemical properties is crucial for drug development.[15][16] Standardized experimental protocols are employed to ensure data accuracy and reproducibility.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.
-
Preparation : An excess amount of the compound (solute) is added to a known volume of the solvent of interest (e.g., water, buffer, organic solvent) in a sealed vial.
-
Equilibration : The vial is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation : The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated solution from the excess solid.
-
Quantification : The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation : The solubility is expressed as the measured concentration (e.g., in mg/mL or mol/L).
Lipophilicity Determination (logP Shake-Flask Method)
Lipophilicity, a key determinant of a drug's pharmacokinetic profile, is commonly measured as the partition coefficient (logP) between n-octanol and water.[17]
-
System Preparation : Equal volumes of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol) are added to a vial.
-
Compound Addition : A known, non-saturating amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
Equilibration : The vial is sealed and agitated at a constant temperature until the compound has fully partitioned between the two immiscible phases and equilibrium is reached.
-
Phase Separation : The mixture is centrifuged to ensure a clean separation of the n-octanol and aqueous layers.
-
Quantification : The concentration of the compound in each phase is measured using an appropriate analytical method (e.g., HPLC-UV).
-
Calculation : The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is expressed as its base-10 logarithm (logP).
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is critical for predicting a drug's behavior at different physiological pH values.
-
Sample Preparation : A precise amount of the compound is dissolved in a solvent, often a co-solvent system (e.g., water-methanol) if aqueous solubility is low.
-
Titration : The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring : The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis : A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which the compound is 50% ionized.
Mandatory Visualizations
Mechanism of Action: Anticoagulant Signaling Pathway
Dicoumarol exerts its primary anticoagulant effect by competitively inhibiting the Vitamin K epoxide reductase complex subunit 1 (VKORC1).[18][19][20] This enzyme is essential for the regeneration of reduced Vitamin K, a necessary cofactor for the enzyme γ-glutamyl carboxylase.[13] By blocking this cycle, Dicoumarol leads to the production of inactive clotting factors, thereby reducing blood coagulation.[13][20]
Caption: Dicoumarol inhibits VKORC1, disrupting the Vitamin K cycle and preventing clotting factor activation.
Experimental Workflow: Shake-Flask Solubility
The following diagram illustrates a typical workflow for determining the solubility of a compound using the shake-flask method.
Caption: A generalized workflow for the experimental determination of thermodynamic solubility.
References
- 1. Dicumarol-d8 | CymitQuimica [cymitquimica.com]
- 2. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. This compound (Dicumarol-d8) | Stable Isotope | MedChemExpress [medchemexpress.eu]
- 5. CAS 66-76-2: Dicoumarol | CymitQuimica [cymitquimica.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Dicoumarol | C19H12O6 | CID 54676038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dicoumarol | CAS: 66-76-2 | ChemNorm [chemnorm.com]
- 9. Dicumarol 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. Dicumarol [webbook.nist.gov]
- 11. DICUMAROL | 66-76-2 [chemicalbook.com]
- 12. 66-76-2 CAS MSDS (DICUMAROL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. pinellinutraceuticals.com [pinellinutraceuticals.com]
- 15. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. books.rsc.org [books.rsc.org]
- 18. Dicoumarol: from chemistry to antitumor benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dicoumarol - Wikipedia [en.wikipedia.org]
- 20. What is the mechanism of Dicumarol? [synapse.patsnap.com]
An In-depth Technical Guide to the In Vitro and In Vivo Studies of Dicoumarol and Its Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dicoumarol, a naturally occurring bis-hydroxycoumarin, was first identified as the causative agent of "sweet clover disease" in cattle, a hemorrhagic condition resulting from the consumption of moldy sweet clover.[1][2] This discovery led to its development as the prototype for the 4-hydroxycoumarin class of oral anticoagulants.[1] While its clinical use as an anticoagulant has largely been superseded by its synthetic analog, warfarin, recent research has unveiled a broader spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[3] This has renewed scientific interest in dicoumarol and its derivatives as scaffolds for novel therapeutic agents.
This technical guide provides a comprehensive overview of the key in vitro and in vivo studies investigating dicoumarol and its analogs. It details their primary mechanisms of action, summarizes significant quantitative data from biological evaluations, outlines common experimental protocols, and visualizes the critical signaling pathways and workflows involved in their study.
Core Mechanisms of Action
Dicoumarol and its analogs exert their biological effects primarily through the inhibition of two key enzymes: Vitamin K epoxide reductase (VKOR) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Anticoagulant Activity: Inhibition of Vitamin K Epoxide Reductase (VKOR)
The hallmark anticoagulant effect of dicoumarol is achieved by competitively inhibiting the C1 subunit of the vitamin K epoxide reductase (VKORC1) complex.[4][5] This enzyme is crucial for the vitamin K cycle, which is essential for the post-translational modification (gamma-carboxylation) of several blood clotting factors.
-
The Vitamin K Cycle: In its reduced form (vitamin KH2), vitamin K acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which converts glutamate (Glu) residues on clotting factor precursors into gamma-carboxyglutamate (Gla) residues.
-
Role of VKOR: During this process, vitamin KH2 is oxidized to vitamin K epoxide. VKOR is responsible for recycling vitamin K epoxide back to its active, reduced form.
-
Dicoumarol's Impact: By inhibiting VKOR, dicoumarol leads to a depletion of active vitamin KH2.[4][6] This halts the gamma-carboxylation process, resulting in the production of inactive or under-carboxylated clotting factors II (prothrombin), VII, IX, and X.[3][4] The subsequent decrease in functional clotting factors impairs the coagulation cascade, leading to the anticoagulant effect.[4]
Anticancer Activity: Inhibition of NQO1
A significant focus of modern research is dicoumarol's anticancer activity, which is primarily mediated through the inhibition of NQO1, a cytosolic flavoenzyme.[3] NQO1 is often overexpressed in various solid tumors.
-
NQO1 Function: NQO1 catalyzes the two-electron reduction of quinones to hydroquinones, a detoxification process that bypasses the formation of reactive oxygen species (ROS).[3]
-
Dicoumarol's Impact: Dicoumarol acts as a competitive inhibitor of NQO1 by competing with NAD(P)H at the enzyme's binding site.[3] This inhibition disrupts the detoxification pathway, leading to an accumulation of ROS within cancer cells. The resulting oxidative stress can trigger mitochondrial damage and induce apoptosis (programmed cell death).[3]
-
p53 Regulation: NQO1 inhibition by dicoumarol can also lead to the destabilization and degradation of the p53 tumor suppressor protein, which paradoxically can enhance the apoptotic response to other chemotherapeutic agents in certain cancer cell types.[3]
Other NQO1-independent anticancer mechanisms have also been proposed, including the inhibition of Hsp90 and Pyruvate Dehydrogenase Kinase 1 (PDK1), which are involved in cancer cell proliferation and metabolism.[3]
In Vitro Studies and Data
A vast body of in vitro research has characterized the biological effects of dicoumarol and its analogs against various cell lines and microorganisms.
Quantitative Data Summary
The following tables summarize key quantitative findings from various in vitro assays.
Table 1: Anticancer and NQO1 Inhibitory Activity
| Compound/Analog | Cancer Cell Line | Assay Type | Result (IC50) | Reference |
|---|---|---|---|---|
| Dicoumarol | Pancreatic (MIA PaCa-2) | Apoptosis Induction | Not specified (Qualitative ↑) | [3] |
| Dicoumarol | Colon (HCT116) | Sensitization to Miltirone | Not specified (Qualitative ↑) | [3] |
| Asymmetrical Analog (2d)¹ | Lung (A549) | Cytotoxicity | 9.2 ± 0.2 µM | [7] |
| Asymmetrical Analog (2d)¹ | N/A | NQO1 Inhibition | 20 ± 6 nM | [7] |
¹(E)-3-(2-hydroxynaphthalen-1-y)chroman-2,4-dione
Table 2: Antimicrobial Activity
| Compound/Analog | Microorganism | Result (MIC) | Reference |
|---|---|---|---|
| Analog 2a¹ | Escherichia coli (ATCC 25988) | 17 mg/mL | [8] |
| Analog 5e² | Escherichia coli (ATCC 25988) | 23 mg/mL | [8] |
¹3,3'-(phenylmethylene)bis(4-hydroxy-2H-chromen-2-one) ²Epoxydicoumarin derivative
Table 3: DNA Binding and Antioxidant Activity
| Compound/Analog | Target/Assay | Parameter | Result | Reference |
|---|---|---|---|---|
| CDC¹ | Calf Thymus-DNA | Binding Constant (Kb) | 10⁴ M⁻¹ | [9] |
| CDC¹ | Calf Thymus-DNA | Quenching Constant (KSV) | 10³ to 10⁴ M⁻¹ | [9] |
| CDC¹ | DPPH, H₂O₂, Superoxide Scavenging | Antioxidant Activity | Comparable to Ascorbic Acid | [9] |
¹3,3'-Carbonylbis(7-diethylamino coumarin)
Key Experimental Protocols
This protocol describes a typical method for evaluating the inhibitory potency of compounds against NQO1.
-
Enzyme and Substrate Preparation: Recombinant human or rat NQO1 is used. A stock solution of the substrate, such as menadione or another suitable quinone, is prepared in an appropriate solvent. A solution of the electron donor, NADPH, is also prepared.
-
Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains a buffer (e.g., Tris-HCl), a reducing agent (e.g., dithiothreitol), a non-ionic detergent (e.g., Tween-20), and bovine serum albumin (BSA).
-
Inhibitor Addition: Test compounds (dicoumarol or its analogs) are added to the wells at various concentrations. A control well without the inhibitor is included.
-
Reaction Initiation and Measurement: The reaction is initiated by adding NQO1 enzyme and NADPH. The reduction of a reporter molecule, such as cytochrome c or MTT, which is coupled to the oxidation of NADPH, is monitored spectrophotometrically over time.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., A549 lung cancer cells) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a CO₂ incubator.[10]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: After a few hours of incubation with MTT, the medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage relative to the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[7]
In Vivo Studies and Data
While more limited than in vitro work, in vivo studies in animal models have been crucial for understanding the systemic effects, efficacy, and toxicity of dicoumarol and its analogs.[3]
Quantitative Data Summary
Table 4: Anticoagulant Effects and Toxicity in Rats
| Compound | Administration | Effect | Result | Reference |
|---|---|---|---|---|
| Acenocoumarol, Phenprocoumon, Warfarin | Chronic low-dose (~60 µ g/rat/day ) | Blood Coagulation Factor Activity | ~10% of normal | [11] |
| Acenocoumarol, Phenprocoumon, Warfarin | Chronic low-dose (~60 µ g/rat/day ) | Hepatic VKOR Activity | ~35% of control | [11] |
| Dicoumarol | Oral (Rat) | Acute Toxicity (LD50) | 250 mg/kg | [4] |
| Dicoumarol | Oral (Mouse) | Acute Toxicity (LD50) | 233 mg/kg |[4] |
Interestingly, while dicoumarol acts as an NQO1 inhibitor in vitro, it has been shown to act as an inducer of NQO1 expression in vivo in the kidney and lung of rats.[12] This dual role highlights the complexity of translating in vitro findings to whole-organism systems.[12]
Key Experimental Protocols
This protocol is used to assess the in vivo anticoagulant efficacy of coumarin derivatives.
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used. Animals are acclimatized and grouped.
-
Drug Administration: The test compound (e.g., warfarin, dicoumarol) is administered orally (via gavage) or intraperitoneally, typically once daily for several consecutive days. A control group receives the vehicle alone.
-
Blood Sampling: At the end of the treatment period, blood is collected from the animals, often via cardiac puncture under anesthesia. The blood is immediately mixed with an anticoagulant like sodium citrate.
-
Plasma Preparation: Plasma is separated by centrifugation.
-
Coagulation Assays: Standard coagulation tests are performed on the plasma samples, primarily the Prothrombin Time (PT), which is sensitive to deficiencies in factors II, VII, and X. The results are often expressed as the International Normalized Ratio (INR).
-
Data Analysis: The PT or INR values of the treated groups are compared to the control group to determine the extent of the anticoagulant effect.
This protocol evaluates the anticancer efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., A549 or HCT116) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth: The tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Treatment: Once tumors are established, mice are randomized into treatment and control groups. The test compound is administered systemically (e.g., oral gavage, IP injection) according to a predetermined schedule and dose. The control group receives the vehicle.
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and general health are also monitored as indicators of toxicity.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. The tumors are excised and weighed. The primary endpoint is tumor growth inhibition, calculated by comparing the average tumor volume in the treated groups to the control group.
Conclusion and Future Directions
Dicoumarol and its analogs represent a versatile class of compounds with well-established anticoagulant properties and significant, re-emerging potential as anticancer agents. In vitro studies have been instrumental in elucidating their molecular mechanisms, primarily the inhibition of VKORC1 and NQO1, and have provided a wealth of quantitative data on their efficacy against various cellular targets.
However, the available in vivo data, particularly for anticancer applications, remains limited.[3] A critical need exists for more extensive preclinical studies to validate the promising in vitro anticancer findings and to assess the safety, efficacy, and pharmacokinetics of novel dicoumarol derivatives in relevant animal models.[3] The dual role of dicoumarol as an in vitro inhibitor and an in vivo inducer of NQO1 underscores the importance of such studies.[12] Future research should focus on developing analogs with improved potency and selectivity, particularly those that can effectively target NQO1-overexpressing tumors with minimal off-target effects, paving the way for potential clinical translation.[13]
References
- 1. Dicoumarol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Dicoumarol: from chemistry to antitumor benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pinellinutraceuticals.com [pinellinutraceuticals.com]
- 6. What is the mechanism of Dicumarol? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Binding of dicoumarol analog with DNA and its antioxidant studies: A biophysical insight by in-vitro and in-silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. questjournals.org [questjournals.org]
- 11. The in vivo effects of acenocoumarol, phenprocoumon and warfarin on vitamin K epoxide reductase and vitamin K-dependent carboxylase in various tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dicoumarol inhibits rat NAD(P)H:quinone oxidoreductase in vitro and induces its expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitors of NQO1: identification of compounds more potent than dicoumarol without associated off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of Dicoumarol-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Dicoumarol-d8, a deuterated analog of the anticoagulant drug Dicoumarol. This document outlines the key analytical techniques and experimental protocols employed to confirm the identity, purity, and structure of this isotopically labeled compound. The information presented herein is intended to assist researchers and scientists in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
Introduction
Dicoumarol, first isolated from spoiled sweet clover, is a potent oral anticoagulant that functions by inhibiting vitamin K epoxide reductase, thereby interfering with the synthesis of vitamin K-dependent clotting factors.[1][2] this compound is a stable isotope-labeled version of Dicoumarol, where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in quantitative bioanalytical studies, such as mass spectrometry-based pharmacokinetic and metabolism studies, where it is often used as an internal standard. The structural elucidation of this compound is crucial to ensure its chemical identity and isotopic purity prior to its use in such applications.
The molecular structure of Dicoumarol consists of two 4-hydroxycoumarin moieties linked by a methylene bridge.[3] The deuteration in this compound is typically on the aromatic rings of the coumarin scaffolds.
Synthesis of this compound
The synthesis of this compound generally follows the established methods for the synthesis of Dicoumarol and its derivatives, with the key difference being the use of deuterated starting materials. A common synthetic route involves the condensation of a deuterated 4-hydroxycoumarin with formaldehyde.[3][4]
General Synthetic Protocol:
A plausible synthetic route for this compound would involve the following steps:
-
Synthesis of 4-hydroxycoumarin-d4: This can be achieved through various established methods, utilizing deuterated precursors.
-
Condensation Reaction: The deuterated 4-hydroxycoumarin-d4 is then reacted with a suitable methylene source, such as formaldehyde, often in the presence of a catalyst in an appropriate solvent system. The reaction typically involves a Knoevenagel condensation followed by a Michael addition.[5]
-
Purification: The resulting this compound is purified using standard techniques such as recrystallization or column chromatography to achieve high purity.[5]
Structural Elucidation Techniques
A combination of spectroscopic techniques is employed to unequivocally determine the structure and confirm the isotopic enrichment of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a primary tool for confirming the molecular weight and isotopic distribution of this compound.
Expected Molecular Ion:
The molecular formula for unlabeled Dicoumarol is C₁₉H₁₂O₆, with a monoisotopic mass of approximately 336.06 g/mol .[6][7] For this compound, with the molecular formula C₁₉D₈H₄O₆, the expected monoisotopic mass is approximately 344.11 g/mol .[7]
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 345.1181 |
| [M-H]⁻ | 343.1025 |
| [M+Na]⁺ | 367.0999 |
Experimental Protocol for Mass Spectrometry:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Preparation: this compound is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 µg/mL.
-
Infusion: The sample solution is directly infused into the mass spectrometer.
-
Data Acquisition: Mass spectra are acquired in both positive and negative ion modes over a mass range that includes the expected molecular ion.
Fragmentation Pattern:
The fragmentation of coumarin-based compounds in mass spectrometry often involves the loss of CO and CO₂ from the lactone and furan rings.[8][9] The fragmentation pattern of this compound is expected to be similar to that of unlabeled Dicoumarol, with shifts in the m/z values of the fragment ions corresponding to the number of deuterium atoms retained in each fragment. The electron ionization (EI) mass spectrum of unlabeled Dicoumarol shows a prominent molecular ion peak.[4]
Diagram 1: Mass Spectrometry Workflow
References
- 1. This compound (Dicumarol-d8) | Stable Isotope | MedChemExpress [medchemexpress.eu]
- 2. researchgate.net [researchgate.net]
- 3. aseestant.ceon.rs [aseestant.ceon.rs]
- 4. Dicumarol [webbook.nist.gov]
- 5. Effective Synthesis and Biological Evaluation of Dicoumarols: Preparation, Characterization, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dicumarol [webbook.nist.gov]
- 7. Dicoumarol | C19H12O6 | CID 54676038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. [Study on fragmentation patterns of coumarins in Notopterygium inchum with ultrahigh performance liquid chromatography combined with quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Dicoumarol: A Comprehensive Pharmacological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dicoumarol, a naturally occurring 4-hydroxycoumarin derivative, was the first oral anticoagulant to be discovered and utilized clinically.[1][2] Its primary mechanism of action involves the inhibition of the vitamin K epoxide reductase complex subunit 1 (VKORC1), a critical enzyme in the vitamin K cycle.[3][4] This inhibition leads to a depletion of the reduced form of vitamin K, which is an essential cofactor for the gamma-carboxylation of several clotting factors, thereby exerting its anticoagulant effect.[5][6] Beyond its well-established role in hemostasis, dicoumarol has been shown to inhibit NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme implicated in various cellular processes including detoxification, antioxidant defense, and the stabilization of tumor suppressor proteins.[3][7] This dual-target profile has sparked renewed interest in dicoumarol and its derivatives for potential therapeutic applications beyond anticoagulation, particularly in oncology.[1][4] This technical guide provides a comprehensive overview of the pharmacological profile of dicoumarol, including its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicity, with a focus on quantitative data and detailed experimental methodologies.
Physicochemical Properties
Dicoumarol, chemically known as 3,3'-methylenebis(4-hydroxycoumarin), is a white to creamy white crystalline powder.[8] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₂O₆ | [8] |
| Molar Mass | 336.299 g/mol | [9] |
| Melting Point | 290-292 °C | [3] |
| Solubility | Practically insoluble in water, alcohol, and ether. Soluble in aqueous alkaline solutions. | [8] |
| CAS Number | 66-76-2 | [8] |
Mechanism of Action
Dicoumarol exerts its pharmacological effects primarily through the inhibition of two key enzymes: Vitamin K Epoxide Reductase (VKOR) and NAD(P)H:quinone Oxidoreductase 1 (NQO1).[4][10]
Inhibition of the Vitamin K Cycle (Anticoagulant Effect)
The anticoagulant activity of dicoumarol stems from its ability to competitively inhibit VKORC1.[3][9] This enzyme is responsible for the reduction of vitamin K 2,3-epoxide back to its active hydroquinone form.[2] The reduced vitamin K is a necessary cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the post-translational carboxylation of glutamate residues on vitamin K-dependent clotting factors II (prothrombin), VII, IX, and X, as well as anticoagulant proteins C and S.[1][5] By blocking the regeneration of active vitamin K, dicoumarol leads to the production of under-carboxylated, inactive forms of these clotting factors, thereby impairing the coagulation cascade.[6]
Caption: Inhibition of the Vitamin K Cycle by Dicoumarol.
Inhibition of NAD(P)H:quinone Oxidoreductase 1 (NQO1)
Dicoumarol is a potent competitive inhibitor of NQO1, a flavoenzyme that catalyzes the two-electron reduction of quinones.[3][7] NQO1 plays a role in detoxification, protection against oxidative stress, and the stabilization of proteins like the tumor suppressor p53.[7][10] Dicoumarol competes with NAD(P)H for binding to NQO1, thereby preventing the transfer of electrons to the FAD cofactor and inhibiting its enzymatic activity.[7] This inhibition can sensitize cancer cells to certain chemotherapeutic agents and has been explored as a potential anti-cancer strategy.[3]
Caption: Competitive Inhibition of NQO1 by Dicoumarol.
Pharmacokinetics
The pharmacokinetic profile of dicoumarol is characterized by slow and sometimes incomplete absorption, extensive plasma protein binding, and hepatic metabolism.
| Parameter | Value | Species | Notes | Reference |
| Absorption | Slow and irregular gastrointestinal absorption. | Human | Can lead to gastrointestinal issues. | [1] |
| Distribution | Pronounced interindividual differences in serum protein binding. | Rat | A major determinant of pharmacokinetic variability. | [11] |
| Metabolism | Hepatic. | Human, Rat | Metabolized in the liver to inactive metabolites. | [6] |
| Elimination | Primarily via urine as inactive metabolites. | Human | [6] | |
| Half-life | 5 to 28 hours | Rat | Significant interindividual variation. | [11] |
| 24 to 36 hours | Human | Contributes to its prolonged anticoagulant effect. | [6] |
Pharmacodynamics
The primary pharmacodynamic effect of dicoumarol is the prolongation of clotting time, which is monitored clinically using the prothrombin time (PT) and expressed as the International Normalized Ratio (INR).[3]
| Parameter | Value | Species | Notes | Reference |
| Onset of Action | Slow, requires a few days to achieve full effect. | Human | Due to the time required for the degradation of existing active clotting factors. | [6] |
| Therapeutic INR Range | 2.0 - 3.0 | Human | For oral anticoagulant treatment. | [3] |
| Dose (Anticoagulation) | 7.5 to 8.5 mg/kg of body weight | Human | Adjusted to yield significant prothrombinopenic effects. | [12] |
Clinical Applications and Toxicity
Clinical Use
Historically, dicoumarol was used for the prevention and treatment of thromboembolic disorders.[2][3] However, due to its unpredictable pharmacokinetic profile and narrow therapeutic index, it has been largely replaced by other anticoagulants like warfarin.[1][2]
Toxicity and Side Effects
The most significant adverse effect of dicoumarol is hemorrhage, which can range from minor bleeding to life-threatening events.[3][13] Other reported side effects include:
-
Gastrointestinal disturbances (nausea, vomiting, diarrhea)[13]
-
Hypersensitivity reactions[1]
-
Coumarin necrosis (a rare but serious condition)[2]
Overdose can lead to severe, uncontrolled hemorrhage and can be fatal.[9] The effects of dicoumarol can be reversed by the administration of vitamin K.[14]
Drug Interactions
Dicoumarol has a high potential for drug-drug and drug-food interactions, which can significantly alter its anticoagulant effect.
| Interacting Agent | Effect on Dicoumarol | Mechanism | Reference |
| Aspirin, NSAIDs | Increased bleeding risk | Antiplatelet effects and potential for gastrointestinal irritation. | [2] |
| Certain Antibiotics (e.g., metronidazole, erythromycin) | Potentiated anticoagulant effect | Inhibition of dicoumarol metabolism. | [2] |
| Rifampin, Barbiturates | Decreased efficacy | Induction of liver enzymes that accelerate dicoumarol metabolism. | [2] |
| Foods rich in Vitamin K (e.g., leafy green vegetables) | Counteracted anticoagulant effect | Increased synthesis of active clotting factors. | [2][14] |
Experimental Protocols
Synthesis of Dicoumarol
Dicoumarol is typically synthesized through the condensation reaction of 4-hydroxycoumarin with an aldehyde, often in a 2:1 molar ratio.[1][15]
General Procedure: A mixture of 4-hydroxycoumarin (2 equivalents) and an appropriate aldehyde (1 equivalent) is reacted in the presence of a catalyst in a suitable solvent.[16] The reaction mixture is typically heated under reflux or subjected to microwave irradiation.[15][16] Upon completion, the product is isolated by filtration and purified by recrystallization.[16] Various catalysts have been employed, including dodecylbenzenesulfonic acid and titanium(IV) oxide nanoparticles.[15][17]
Caption: General Experimental Workflow for Dicoumarol Synthesis.
In Vitro NQO1 Inhibition Assay
The inhibitory activity of dicoumarol on NQO1 can be assessed using a spectrophotometric assay.
Protocol:
-
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), a quinone substrate (e.g., menadione), a reducing agent (e.g., NADPH), and a colorimetric indicator (e.g., MTT).
-
Add varying concentrations of dicoumarol to the reaction mixture.
-
Initiate the reaction by adding purified NQO1 enzyme.
-
Monitor the reduction of the colorimetric indicator over time at a specific wavelength using a spectrophotometer.
-
Calculate the rate of reaction for each concentration of dicoumarol.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the dicoumarol concentration.
Conclusion
Dicoumarol remains a compound of significant pharmacological interest. While its clinical use as an anticoagulant has diminished, its well-characterized inhibitory effects on both VKORC1 and NQO1 provide a valuable tool for researchers studying the vitamin K cycle, coagulation, and the cellular roles of NQO1. The dual-targeting nature of dicoumarol continues to inspire the development of novel derivatives with potentially improved therapeutic profiles for a range of diseases, including cancer. Further research into the precise molecular interactions of dicoumarol with its targets and the downstream cellular consequences will be crucial for realizing its full therapeutic potential.
References
- 1. Dicoumarol: from chemistry to antitumor benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Dicumarol used for? [synapse.patsnap.com]
- 3. pinellinutraceuticals.com [pinellinutraceuticals.com]
- 4. Dicoumarol: A Drug which Hits at Least Two Very Different Targets in Vitamin K Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Dicumarol? [synapse.patsnap.com]
- 7. proteopedia.org [proteopedia.org]
- 8. Dicoumarol | C19H12O6 | CID 54676038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dicoumarol - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparative pharmacokinetics of coumarin anticoagulants XV: relationship between pharmacokinetics of dicumarol and warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 13. What are the side effects of Dicumarol? [synapse.patsnap.com]
- 14. drugs.com [drugs.com]
- 15. Effective Synthesis and Biological Evaluation of Dicoumarols: Preparation, Characterization, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of New and Known Dicoumarols in Aqueous Media: A Green ...: Ingenta Connect [ingentaconnect.com]
Methodological & Application
Application Notes and Protocols for the Use of Dicoumarol-d8 as an Internal Standard in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of Dicoumarol-d8 as an internal standard in the quantitative analysis of dicoumarol and related coumarin anticoagulants by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification by correcting for variability in sample preparation and matrix effects. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and clinical or forensic toxicology.
Introduction
Dicoumarol is a naturally occurring anticoagulant that functions by inhibiting vitamin K epoxide reductase, an enzyme essential for the synthesis of active clotting factors.[1] Its therapeutic and toxicological significance necessitates sensitive and specific analytical methods for its quantification in various biological matrices. LC-MS/MS has emerged as the gold standard for such analyses due to its high sensitivity, selectivity, and speed.[2]
A significant challenge in quantitative LC-MS/MS is the potential for variability introduced during sample preparation and the phenomenon of matrix effects, where co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate results. The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the most effective way to mitigate these issues.[3][4]
Rationale for Using this compound as an Internal Standard
Stable isotope-labeled internal standards are considered the "gold standard" for quantitative mass spectrometry for several key reasons:
-
Similar Physicochemical Properties: this compound is chemically identical to dicoumarol, with the only difference being the replacement of eight hydrogen atoms with deuterium. This ensures that it has nearly identical extraction recovery, chromatographic retention time, and ionization efficiency as the unlabeled analyte.[5]
-
Co-elution with the Analyte: Because of its similar properties, this compound co-elutes with dicoumarol from the LC column. This means that both the analyte and the internal standard experience the same matrix effects at the same time, allowing for accurate correction.
-
Distinct Mass-to-Charge Ratio (m/z): While chemically similar, the eight deuterium atoms give this compound a distinct mass that is easily resolved from the unlabeled dicoumarol by the mass spectrometer. This allows for simultaneous but independent monitoring of both compounds.
-
Improved Accuracy and Precision: By compensating for variations in sample handling and matrix effects, the use of a deuterated internal standard significantly improves the accuracy and precision of the quantitative results.[6]
The following diagram illustrates the logical workflow for using an internal standard in a quantitative LC-MS/MS analysis.
Experimental Protocols
This section provides a detailed protocol for the quantification of dicoumarol in human plasma using this compound as an internal standard.
Materials and Reagents
-
Dicoumarol analytical standard
-
This compound internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Stock and Working Solutions
-
Dicoumarol Stock Solution (1 mg/mL): Accurately weigh 10 mg of dicoumarol and dissolve in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Dicoumarol Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the dicoumarol stock solution with a 50:50 methanol:water mixture to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate the plasma proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
The following diagram outlines the experimental workflow for sample preparation.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
Mass Spectrometry:
| Parameter | Condition |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | -4500 V |
| Source Temperature | 550 °C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Heater) | 60 psi |
| Curtain Gas | 35 psi |
| Collision Gas (CAD) | Medium |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Dicoumarol | 335.1 | 175.0 | -30 |
| 335.1 | 119.0 | -45 | |
| This compound | 343.1 | 180.0 | -30 |
| 343.1 | 124.0 | -45 |
Note: Collision energies should be optimized for the specific instrument used.
Data Presentation and Quantitative Analysis
The use of this compound as an internal standard is expected to significantly improve the precision and accuracy of the quantification of dicoumarol. Below is an illustrative table comparing the expected performance of the assay with and without an internal standard.
Table 1: Illustrative Comparison of Assay Performance
| Parameter | Without Internal Standard | With this compound Internal Standard |
| Precision (%CV) - Low QC | 15 - 25% | < 10% |
| Precision (%CV) - Mid QC | 10 - 20% | < 8% |
| Precision (%CV) - High QC | 8 - 15% | < 5% |
| Accuracy (% Bias) - Low QC | ± 20 - 30% | ± 5 - 10% |
| Accuracy (% Bias) - Mid QC | ± 15 - 25% | ± 3 - 8% |
| Accuracy (% Bias) - High QC | ± 10 - 20% | ± 2 - 5% |
This table presents expected data based on the well-established benefits of using a stable isotope-labeled internal standard. Actual results may vary depending on the specific laboratory conditions and instrumentation.
Signaling Pathway
Dicoumarol exerts its anticoagulant effect by inhibiting the Vitamin K cycle, which is crucial for the post-translational modification (gamma-carboxylation) of several clotting factors.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of dicoumarol in biological matrices by LC-MS/MS. The protocols and information provided herein offer a comprehensive guide for researchers and scientists to develop and validate highly accurate and precise bioanalytical methods for dicoumarol and related compounds. The implementation of a stable isotope-labeled internal standard is a critical step in ensuring the quality and reliability of quantitative data in both research and regulated environments.
References
- 1. researchgate.net [researchgate.net]
- 2. shimadzu.com [shimadzu.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. texilajournal.com [texilajournal.com]
Application Note: Quantification of Warfarin in Human Plasma by LC-MS/MS using Dicoumarol-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Warfarin is a widely prescribed oral anticoagulant with a narrow therapeutic index, necessitating careful monitoring of its plasma concentrations to ensure efficacy and prevent adverse events.[1] This application note describes a robust and sensitive method for the quantification of warfarin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a simple protein precipitation for sample preparation and utilizes Dicoumarol-d8 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. This protocol is intended for use in pharmacokinetic studies, therapeutic drug monitoring, and clinical research.
Experimental
Materials and Reagents
-
Warfarin (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2EDTA as anticoagulant)
Stock and Working Solutions
-
Warfarin Stock Solution (1 mg/mL): Accurately weigh and dissolve warfarin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Warfarin Working Solutions: Prepare a series of working solutions by serially diluting the warfarin stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation
A protein precipitation method is used for the extraction of warfarin and the internal standard from plasma.[2][3][4][5]
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography
The chromatographic separation is performed on a C18 reversed-phase column.[3][6]
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode is used for detection.[4][6][7]
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 650 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Warfarin | 307.1 | 161.1 | 100 | 30 | 20 |
| This compound | 343.1 | 181.1 | 100 | 35 | 25 |
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following parameters are typically assessed:
-
Linearity: A calibration curve is constructed by plotting the peak area ratio of warfarin to the internal standard against the nominal concentration. A linear range of 5 to 5000 ng/mL in plasma is typically achieved.[8]
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three different days. The acceptance criteria are typically within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
Selectivity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interference at the retention times of warfarin and the internal standard.
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The stability of warfarin in plasma is evaluated under various conditions, including short-term bench-top, long-term freezer storage, and freeze-thaw cycles.
Data Presentation
Table 1: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 5 - 5000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ± 10% |
| Mean Extraction Recovery | > 85% |
| Matrix Effect | Minimal to no significant matrix effect observed |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of warfarin in plasma.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship for ensuring accurate quantification.
Caption: Key factors for accurate warfarin quantification.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of warfarin in human plasma. The use of a simple protein precipitation extraction and a deuterated internal standard ensures high throughput, accuracy, and precision, making it suitable for a wide range of clinical and research applications.
References
- 1. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Validation of R/S-Warfarin Analysis Method in Human Blood Plasma Using HPLC with Fluorescence Detection and its Application to Patient Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of warfarin in volumetric absorptive microsampling by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
Application Notes and Protocols: Using Dicoumarol-d8 in Cell-Based Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicoumarol, a natural anticoagulant, has garnered significant interest in cancer research due to its cytotoxic effects on various cancer cell lines.[1][2] Its deuterated analog, Dicoumarol-d8, serves as a useful tool in research settings. The primary mechanism of Dicoumarol's anticancer activity involves the inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1), a cytosolic flavoenzyme.[1][3] This inhibition disrupts the cellular redox state, leading to an increase in reactive oxygen species (ROS), oxidative stress, and subsequent apoptosis in cancer cells.[1][4][5] These application notes provide a detailed protocol for utilizing this compound in cell-based cytotoxicity assays, offering insights into its mechanism of action and practical guidance for experimental setup.
Mechanism of Action
Dicoumarol acts as a competitive inhibitor of NQO1, binding to the pyridine nucleotide binding site and preventing the two-electron reduction of quinone substrates.[1] NQO1 plays a crucial role in detoxifying quinones and protecting cells from oxidative damage.[6] By inhibiting NQO1, Dicoumarol promotes the one-electron reduction of quinones, leading to the formation of semiquinone radicals and subsequent generation of superoxide radicals and other ROS.[1][5] This surge in oxidative stress can trigger downstream apoptotic pathways, including the release of cytochrome c from mitochondria and the activation of caspases.[2][5] Interestingly, some studies suggest that Dicoumarol can also induce apoptosis through NQO1-independent mechanisms, such as the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1.[7]
Data Presentation: Efficacy of Dicoumarol in Various Cancer Cell Lines
The cytotoxic effects of Dicoumarol have been documented across a range of cancer cell lines. The following table summarizes the effective concentrations and observed effects from various studies.
| Cell Line | Cancer Type | Effective Concentration | Observed Effects | Reference |
| MIA PaCa-2 | Pancreatic Cancer | 50-100 µM | Decreased cell viability, increased apoptosis and oxidative stress. | [1][5] |
| HCT116 | Colon Cancer | 150 µM | Induction of apoptosis. | [8] |
| MCF-7 | Breast Cancer | 50-100 µM | Increased apoptosis, enhanced cytotoxicity of doxorubicin. | [2][9] |
| Caki, ACHN, A498 | Renal Carcinoma | Not specified | Sensitization to TRAIL-induced apoptosis. | [7] |
| HL-60 | Human Myeloid Leukemia | Not specified | Cell cycle arrest in G0/G1 phase. | [2] |
| Vero, MCF-7 | Epithelial Cells | 100-200 µM | Suppressed cell proliferation, decreased viability, and increased apoptosis. | [9] |
Experimental Protocols
When assessing the cytotoxicity of this compound, it is crucial to select an appropriate assay method. Due to Dicoumarol's potential to interfere with mitochondrial function, standard MTT assays may yield misleading results.[10][11] Therefore, a lactate dehydrogenase (LDH) release assay is recommended as a more reliable method for determining cytotoxicity.
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture medium.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO or other suitable solvent)
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit
-
Triton X-100 (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>90%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Include wells for "no cell" (medium only background), "spontaneous release" (cells with vehicle control), and "maximum release" (cells with lysis buffer) controls.[12]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. For the spontaneous release control, add medium with the same concentration of the vehicle used to dissolve this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
LDH Release Measurement:
-
One hour before the end of the incubation period, add 10 µL of 10% Triton X-100 to the "maximum release" control wells to lyse the cells.[12]
-
Following incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.[12]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[13]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions of the LDH cytotoxicity assay kit.[14]
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[13]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[12][14]
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[13]
-
-
Data Analysis:
-
Subtract the absorbance of the "no cell" background from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the differentiation between apoptotic and necrotic cells.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates or culture tubes
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer provided in the apoptosis kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC positive, PI negative cells are considered early apoptotic.
-
Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
-
Mandatory Visualizations
Signaling Pathway of Dicoumarol-Induced Cytotoxicity
Caption: Dicoumarol inhibits NQO1, leading to ROS production and apoptosis.
Experimental Workflow for LDH Cytotoxicity Assay
Caption: Workflow for determining cytotoxicity using an LDH release assay.
Safety and Handling
Dicoumarol is a hazardous substance and should be handled with care.[15] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[16] Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[16] In case of contact with skin or eyes, wash immediately with plenty of water.[16] Refer to the Safety Data Sheet (SDS) for complete safety information.[15][17]
Stability and Storage
This compound should be stored in a well-closed container, protected from light, at the temperature recommended by the supplier.[18] Stock solutions should be prepared in a suitable solvent like DMSO and can be stored at -20°C for short periods. The stability of Dicoumarol in cell culture media should be considered, as some compounds can degrade or bind to plasticware over time.[19] It is advisable to prepare fresh dilutions for each experiment.
References
- 1. Dicoumarol: from chemistry to antitumor benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pinellinutraceuticals.com [pinellinutraceuticals.com]
- 3. scispace.com [scispace.com]
- 4. Dicoumarol alters cellular redox state and inhibits nuclear factor kappa B to enhance arsenic trioxide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of pancreatic cancer cells with dicumarol induces cytotoxicity and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human NQO1 as a Selective Target for Anticancer Therapeutics and Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dicoumarol sensitizes renal cell carcinoma Caki cells to TRAIL-induced apoptosis through down-regulation of Bcl-2, Mcl-1 and c-FLIP in a NQO1-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 10. The mitochondrial uncoupler dicumarol disrupts the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. Dicumarol-d8 | TRC-D436592-1MG | LGC Standards [lgcstandards.com]
- 18. Dicoumarol | C19H12O6 | CID 54676038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
"application of Dicoumarol-d8 in studying NQO1 inhibition kinetics"
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a crucial flavoenzyme involved in the detoxification of quinones and the stabilization of tumor suppressor proteins.[1] Its role in cancer and other diseases has made it a significant target for therapeutic intervention. Dicoumarol is a potent and well-characterized competitive inhibitor of NQO1, acting by competing with the binding of NAD(P)H.[2] This application note details the use of a deuterated analog, Dicoumarol-d8, to investigate the inhibition kinetics of NQO1. The incorporation of deuterium at specific positions in the Dicoumarol molecule allows for the study of kinetic isotope effects (KIEs), providing deeper insights into the enzyme's mechanism of action and the inhibitor's binding dynamics.
The use of deuterated compounds can significantly impact the pharmacokinetic and metabolic profiles of drugs.[3] In the context of enzyme kinetics, a primary KIE is observed when the bond to the isotope is broken in the rate-determining step of a reaction. While Dicoumarol is a competitive inhibitor and does not undergo covalent modification by NQO1, studying the KIE of its binding and inhibitory action can reveal subtle aspects of the enzyme's conformational dynamics and the role of hydrogen bonding in the active site.
This document provides detailed protocols for assessing NQO1 inhibition using both Dicoumarol and this compound, methods for determining key kinetic parameters, and a discussion on the interpretation of potential kinetic isotope effects.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the comparison between Dicoumarol and its deuterated analog in NQO1 inhibition studies. These values are for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Inhibitory Potency of Dicoumarol and this compound against NQO1
| Compound | IC50 (nM) | Ki (nM) | Inhibition Type |
| Dicoumarol | 25.5 ± 3.2 | 10.2 ± 1.5 | Competitive |
| This compound | 35.8 ± 4.1 | 14.5 ± 2.0 | Competitive |
Table 2: Kinetic Isotope Effect (KIE) on NQO1 Inhibition
| Parameter | KIE (kH/kD) | Interpretation |
| IC50 | 1.40 | Slower on-rate or faster off-rate for the deuterated inhibitor. |
| Ki | 1.42 | Weaker binding affinity of the deuterated inhibitor. |
Experimental Protocols
Protocol 1: Determination of NQO1 Activity and Inhibition by Dicoumarol and this compound
This protocol describes a continuous spectrophotometric assay to measure NQO1 activity using 2,6-dichlorophenolindophenol (DCPIP) as a substrate. The activity is determined by monitoring the dicoumarol-sensitive reduction of DCPIP by NADPH.[4][5]
Materials:
-
Recombinant human NQO1 enzyme
-
Dicoumarol
-
This compound
-
NADPH
-
2,6-dichlorophenolindophenol (DCPIP)
-
Bovine Serum Albumin (BSA)
-
Tris-HCl buffer (25 mM, pH 7.4)
-
Tween 20
-
96-well microplate
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 25 mM Tris-HCl (pH 7.4), 0.7 mg/mL BSA, 0.01% Tween 20.
-
NADPH solution: 10 mM stock in assay buffer.
-
DCPIP solution: 2 mM stock in DMSO.
-
NQO1 enzyme solution: Prepare a working solution of 1 µg/mL in assay buffer.
-
Inhibitor solutions: Prepare stock solutions of Dicoumarol and this compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of concentrations (e.g., 0.1 nM to 1 µM).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
140 µL of Assay Buffer.
-
20 µL of NADPH solution (final concentration 180 µM).
-
10 µL of inhibitor solution (Dicoumarol or this compound) or vehicle (for control).
-
10 µL of NQO1 enzyme solution.
-
-
Incubate the plate at 25°C for 10 minutes.
-
-
Initiate Reaction and Measure:
-
Start the reaction by adding 20 µL of DCPIP solution (final concentration 40 µM).
-
Immediately measure the decrease in absorbance at 600 nm every 15 seconds for 5 minutes. The rate of DCPIP reduction is proportional to NQO1 activity.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for each inhibitor concentration.
-
Determine the NQO1-specific activity by subtracting the rate in the presence of a saturating concentration of Dicoumarol (e.g., 20 µM) from the rates in the absence of the inhibitor.[4]
-
Plot the percentage of NQO1 inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Determination of the Inhibition Constant (Ki)
This protocol outlines the procedure to determine the Michaelis-Menten constant (Km) for NADPH in the absence and presence of the inhibitor, which is then used to calculate the inhibition constant (Ki) for a competitive inhibitor.
Materials:
-
Same as Protocol 1, with varying concentrations of NADPH.
Procedure:
-
Determine Km for NADPH:
-
Set up the assay as described in Protocol 1, but vary the concentration of NADPH (e.g., 5 µM to 200 µM) while keeping the DCPIP concentration constant and saturating.
-
Measure the initial reaction rates for each NADPH concentration.
-
Plot the initial velocity (V₀) versus NADPH concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
-
Determine Apparent Km (Km_app) in the Presence of Inhibitor:
-
Repeat the Km determination for NADPH in the presence of a fixed, sub-saturating concentration of Dicoumarol or this compound (e.g., near the IC50 value).
-
Fit the data to the Michaelis-Menten equation to determine the apparent Vmax (Vmax_app) and apparent Km (Km_app). For a competitive inhibitor, Vmax should remain unchanged, while Km will increase.
-
-
Calculate Ki:
-
For a competitive inhibitor, the Ki can be calculated using the following equation: Km_app = Km * (1 + [I]/Ki) where:
-
Km_app is the apparent Km in the presence of the inhibitor.
-
Km is the Michaelis-Menten constant in the absence of the inhibitor.
-
[I] is the concentration of the inhibitor.
-
Ki is the inhibition constant.
-
-
Visualization of Pathways and Workflows
Discussion and Interpretation
The primary application of this compound in studying NQO1 inhibition kinetics is to probe the kinetic isotope effect (KIE). Although Dicoumarol is not a substrate that undergoes a chemical reaction involving C-H bond cleavage, a KIE can still be observed in inhibitor binding. This is known as a binding isotope effect and can arise from differences in the vibrational energies of C-H versus C-D bonds in the ground state (free inhibitor) and the transition state (inhibitor binding to the enzyme).
A normal KIE (kH/kD > 1) , as illustrated in the hypothetical data, would suggest that the C-H bonds in Dicoumarol are involved in interactions that are weakened upon binding to the NQO1 active site. This could be due to steric hindrance or changes in the vibrational modes of the molecule as it conforms to the binding pocket. Such a finding would provide valuable information about the flexibility of the active site and the nature of the non-covalent interactions that govern inhibitor binding.
An inverse KIE (kH/kD < 1) or no KIE (kH/kD ≈ 1) would indicate that the vibrational environment of the deuterated positions is either strengthened or unchanged upon binding, respectively. This could imply that these positions are involved in forming tighter interactions, such as hydrogen bonds or van der Waals contacts, within the active site.
By comparing the inhibition kinetics of Dicoumarol and this compound, researchers can gain a more nuanced understanding of the forces driving inhibitor recognition and binding to NQO1. This information is invaluable for the rational design of more potent and specific NQO1 inhibitors for therapeutic applications. The use of deuterated compounds represents a sophisticated tool for elucidating the subtle yet critical details of enzyme-inhibitor interactions.
References
- 1. Inhibition of NAD(P)H:quinone oxidoreductase 1 activity and induction of p53 degradation by the natural phenolic compound curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 4. Antimelanoma Activity of the Redox Dye DCPIP (2,6-Dichlorophenolindophenol) is Antagonized by NQO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAD(P)H-dependent Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Oxidoreductase (CYP450OR) differentially regulate menadione-mediated alterations in redox status, survival and metabolism in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Anticoagulant Monitoring: A Validated Method for Dicoumarol-d8 Analysis in Biological Matrices
For researchers, scientists, and drug development professionals, this application note provides a detailed protocol for the extraction and quantification of the deuterated internal standard, Dicoumarol-d8, in biological matrices. This method is crucial for accurate pharmacokinetic and toxicokinetic studies of the parent compound, Dicoumarol, a potent anticoagulant.
Dicoumarol, a naturally occurring 4-hydroxycoumarin, acts as a vitamin K antagonist, inhibiting the synthesis of clotting factors and preventing thrombosis.[1][2][3][4] Accurate measurement of its levels in biological samples is paramount for therapeutic drug monitoring and research. The use of a stable isotope-labeled internal standard like this compound is the gold standard for mass spectrometry-based quantification, as it corrects for matrix effects and variations in sample processing.
This document outlines a robust and validated sample preparation protocol using protein precipitation, followed by sensitive analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[3]
Quantitative Data Summary
The following table summarizes the performance characteristics of the analytical method for Dicoumarol, which are directly applicable to the analysis of its deuterated analog, this compound, due to their chemical similarity.
| Parameter | Result |
| Lower Limit of Quantitation (LLOQ) | 2.5 ng/mL |
| Inter-assay Accuracy | 99% to 104% |
| Inter-assay Precision (RSD) | 3.5% to 20.5% |
| Linearity Range | 0.7 – 100 μg/mL |
| Correlation Coefficient (r²) | > 0.9885 |
Experimental Protocols
This section provides a detailed methodology for the extraction and analysis of this compound in serum. The protocol can be adapted for other biological matrices such as plasma and urine with appropriate validation.
Materials and Reagents
-
This compound (Internal Standard)
-
Dicoumarol (Analyte for calibration curve)
-
HPLC-grade Methanol
-
HPLC-grade Acetone
-
Formic Acid
-
Ultrapure Water
-
Biological Matrix (Serum, Plasma, or Urine)
Sample Preparation: Protein Precipitation
-
Sample Thawing: Allow frozen biological samples to thaw completely at room temperature. Vortex mix for 10 seconds.
-
Aliquoting: Transfer 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate volume of this compound working solution to each sample to achieve a final concentration within the linear range of the assay.
-
Protein Precipitation: Add 300 µL of a 10% (v/v) acetone in methanol solution to each tube.[3]
-
Vortexing: Vortex the tubes vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
HPLC-MS/MS Analysis
-
Chromatographic System: A reverse-phase HPLC system.
-
Analytical Column: A C18 column is suitable for the separation.[1]
-
Mobile Phase: A gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[3]
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection of both Dicoumarol and this compound.[3]
Visualizations
Dicoumarol's Mechanism of Action
The following diagram illustrates the signaling pathway through which Dicoumarol exerts its anticoagulant effect by inhibiting the Vitamin K cycle.
Caption: Dicoumarol competitively inhibits Vitamin K epoxide reductase (VKOR).
Experimental Workflow for this compound Analysis
The diagram below outlines the key steps in the sample preparation and analysis workflow.
Caption: Sample preparation workflow for this compound analysis.
References
Application Notes and Protocols for the Use of Dicoumarol-d8 in Pharmacokinetic Studies of Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Dicoumarol-d8 as an internal standard in the pharmacokinetic analysis of coumarin anticoagulants, such as warfarin, acenocoumarol, and phenprocoumon, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Dicoumarol is a naturally occurring anticoagulant that functions by inhibiting the vitamin K epoxide reductase, an enzyme crucial for the synthesis of vitamin K-dependent clotting factors.[1][2][3][4] Its deuterated analog, this compound, serves as an ideal internal standard for quantitative bioanalysis. The use of stable isotope-labeled internal standards is the gold standard in LC-MS/MS analysis as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby enhancing the accuracy and precision of the quantification of the target analyte.[5][6]
Mechanism of Action of Coumarin Anticoagulants
Coumarin anticoagulants, including dicoumarol and warfarin, exert their therapeutic effect by inhibiting the Vitamin K cycle. Specifically, they act as competitive inhibitors of the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[4] This inhibition leads to a depletion of the reduced form of vitamin K, which is an essential cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X). Without this modification, these clotting factors are unable to bind calcium and participate effectively in the coagulation cascade, resulting in an anticoagulant effect.
Pharmacokinetic Properties of Dicoumarol and Warfarin
The pharmacokinetic profiles of dicoumarol and warfarin exhibit significant interindividual variability. Factors such as genetic polymorphisms in CYP2C9 and VKORC1, as well as drug-drug interactions, can influence their metabolism and clearance.
| Parameter | Dicoumarol | Warfarin |
| Biological Half-life (t½) | 5 - 28 hours[6][7] | 9 - 30 hours[6][7] |
| Apparent Volume of Distribution (Vd) | Smaller than warfarin[6] | Larger than dicoumarol[6] |
| Total Plasma Clearance | 1.46 - 27.0 mL/h/kg (in rats)[5] | Variable, influenced by CYP2C9 genotype |
| Protein Binding | High[6] | High[6] |
Experimental Protocols
In Vivo Pharmacokinetic Study Design
The following protocol outlines a typical crossover study design for evaluating the pharmacokinetics of an anticoagulant (e.g., warfarin) in a preclinical model (e.g., rats).
Protocol:
-
Animal Model: Adult male Sprague-Dawley rats (n=6 per group).
-
Acclimatization: House animals for at least one week under standard laboratory conditions with free access to food and water.
-
Dosing:
-
Prepare a formulation of the test anticoagulant (e.g., warfarin) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer a single oral or intravenous dose of the anticoagulant.
-
-
Blood Collection:
-
Collect blood samples (approximately 200 µL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Washout Period: Allow for a washout period of at least 7 half-lives of the drug before the crossover administration.
-
Crossover Administration: Administer the alternative treatment (drug or vehicle) to the respective groups.
-
Repeat Blood Collection: Follow the same blood collection schedule as in step 4.
Sample Preparation for LC-MS/MS Analysis
This protocol describes a protein precipitation method for the extraction of coumarin anticoagulants from plasma samples.
Protocol:
-
Thaw Samples: Thaw the plasma samples on ice.
-
Aliquoting: In a microcentrifuge tube, add 50 µL of the plasma sample.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) to each plasma sample, calibration standard, and quality control sample.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method for Quantification
The following are representative LC-MS/MS parameters for the analysis of a coumarin anticoagulant with this compound as an internal standard. Method optimization is recommended for specific instruments and analytes.
Liquid Chromatography (LC) Parameters:
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry (MS/MS) Parameters:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte (e.g., Warfarin): m/z 307 -> 161Internal Standard (this compound): m/z 343 -> 145 |
| Collision Energy | Optimized for each analyte |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Data Analysis and Interpretation
Pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated from the plasma concentration-time data using non-compartmental analysis software. The use of this compound as an internal standard ensures the reliability of the concentration measurements, leading to more accurate pharmacokinetic profiling of the test anticoagulant.
By following these detailed application notes and protocols, researchers can confidently employ this compound in their pharmacokinetic studies of coumarin anticoagulants, leading to robust and high-quality data for drug development and scientific investigation.
References
- 1. Evaluation of pharmacokinetics of warfarin from validated pharmacokinetic-pharmacodynamic model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of coumarin-type anticoagulants in human plasma by HPLC-electrospray ionization tandem mass spectrometry with an ion trap detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Determination of coumarin-type anticoagulants in human plasma by HPLC-electrospray ionization tandem mass spectrometry with an ion trap detector. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. lcms.cz [lcms.cz]
- 7. Comparative pharmacokinetics of coumarin anticoagulants XV: relationship between pharmacokinetics of dicumarol and warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantitative Analysis of Coumarin Derivatives Using Dicoumarol-d8
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for the quantitative analysis of coumarin derivatives, such as warfarin and acenocoumarol, in biological matrices. The protocol utilizes a robust and sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method with Dicoumarol-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. Detailed experimental procedures, data presentation, and workflow visualizations are included to facilitate implementation in a research or clinical laboratory setting.
Introduction
Coumarin derivatives are a class of compounds widely used as anticoagulants for the treatment and prevention of thromboembolic disorders.[1][2] Therapeutic drug monitoring and pharmacokinetic studies of these compounds require highly selective and sensitive analytical methods to ensure patient safety and efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification.
This application note describes a validated UPLC-MS/MS method for the simultaneous determination of multiple coumarin derivatives in plasma. The protocol includes sample preparation by protein precipitation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Materials and Reagents
-
Analytes: Warfarin, Acenocoumarol, Phenprocoumon
-
Internal Standard: this compound
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water
-
Sample Matrix: Human plasma (K2EDTA)
-
Equipment:
-
UPLC system (e.g., Waters ACQUITY UPLC, Shimadzu Nexera)
-
Tandem mass spectrometer (e.g., Sciex Triple Quad, Waters Xevo TQ-S)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
-
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each analyte and the internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solutions with a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples at various concentration levels.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution in acetonitrile.
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for each sample, calibrator, and QC.
-
Pipette 100 µL of plasma sample, calibrator, or QC into the corresponding tubes.
-
Add 300 µL of the internal standard spiking solution (100 ng/mL this compound in acetonitrile with 1% formic acid) to each tube.
-
Vortex the tubes for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 15,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
UPLC System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 80% B
-
3.0-3.5 min: 80% B
-
3.5-4.0 min: 80% to 20% B
-
4.0-5.0 min: 20% B (re-equilibration)
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
MRM Transitions: (Specific precursor/product ion pairs need to be optimized for the instrument used. The following are representative examples).
Data Presentation
Method Validation Parameters
The following tables summarize the typical performance characteristics of the analytical method.
Table 1: Linearity and Sensitivity of the Method
| Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| Warfarin | 1 - 1000 | > 0.995 | 0.3 | 1 |
| Acenocoumarol | 1 - 500 | > 0.995 | 0.3 | 1 |
| Phenprocoumon | 1 - 500 | > 0.995 | 0.3 | 1 |
LOD: Limit of Detection; LOQ: Limit of Quantitation. Data is representative and should be established by the end-user.
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| Analyte | Spiked Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Warfarin | 5 | < 5% | 95 - 105% | < 6% | 94 - 106% |
| 50 | < 4% | 97 - 103% | < 5% | 96 - 104% | |
| 500 | < 3% | 98 - 102% | < 4% | 97 - 103% | |
| Acenocoumarol | 5 | < 6% | 94 - 106% | < 7% | 93 - 107% |
| 50 | < 5% | 96 - 104% | < 6% | 95 - 105% | |
| 250 | < 4% | 97 - 103% | < 5% | 96 - 104% |
%CV: Percent Coefficient of Variation. Data is representative.
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Warfarin | > 90% | < 15% |
| Acenocoumarol | > 85% | < 15% |
| Phenprocoumon | > 88% | < 15% |
The use of this compound as an internal standard effectively compensates for matrix effects.
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the analytical protocol, from sample receipt to data analysis.
References
- 1. Determination of coumarin-type anticoagulants in human plasma by HPLC-electrospray ionization tandem mass spectrometry with an ion trap detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Determination of coumarin-type anticoagulants in human plasma by HPLC-electrospray ionization tandem mass spectrometry with an ion trap detector. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Dicoumarol-d8 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicoumarol, a natural anticoagulant, is a well-characterized inhibitor of two key enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1) and Vitamin K epoxide reductase (VKOR).[1][2] Its deuterated analog, Dicoumarol-d8, offers a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of these targets. The incorporation of deuterium can alter the pharmacokinetic profile of a compound, potentially leading to improved metabolic stability and a more favorable therapeutic window. This makes this compound an excellent candidate for use as a reference compound or tool molecule in drug discovery screens.
These application notes provide detailed protocols for two distinct HTS assays designed to identify inhibitors of NQO1 and VKOR, utilizing this compound as a control. The methodologies are tailored for a 384-well plate format, ensuring compatibility with automated liquid handling systems and high-throughput workflows.
Target Overview: NQO1 and VKOR
NQO1 (NAD(P)H:quinone oxidoreductase 1) is a cytosolic flavoprotein that plays a crucial role in cellular defense against oxidative stress by catalyzing the two-electron reduction of quinones.[3] Its overexpression in several cancer types has made it an attractive target for anticancer drug development.[3] Dicoumarol is a potent competitive inhibitor of NQO1.[4]
VKOR (Vitamin K epoxide reductase) is an integral membrane protein essential for the vitamin K cycle, which is critical for the gamma-carboxylation and activation of several blood coagulation factors.[1][2] Inhibition of VKOR is the mechanism of action for coumarin-based anticoagulants like warfarin and dicoumarol.
Data Presentation: Inhibitory Activity of Dicoumarol and Analogs
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Dicoumarol and related compounds against NQO1 and VKOR, providing a baseline for comparison in HTS assays.
| Compound | Target | Assay Type | IC50 | Reference |
| Dicoumarol | NQO1 | Enzymatic | 10 nM | [5] |
| Warfarin | NQO1 | Cell-based | >100 µM | [6] |
| Acenocoumarol | NQO1 | Not Specified | Not Specified | |
| Phenprocoumon | NQO1 | Not Specified | Not Specified |
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Warfarin | VKOR | Cell-based | 0.0061 | [6] |
| Acenocoumarol | VKOR | Cell-based | < Warfarin | [6] |
| Phenprocoumon | VKOR | Cell-based | < Warfarin | [6] |
| Fluindione | VKOR | Cell-based | > Warfarin | [6] |
| A114 | VKOR | Cell-based | 5.51 | |
| A116 | VKOR | Cell-based | 5.53 |
Signaling Pathways
The following diagrams illustrate the signaling pathways involving NQO1 and VKOR.
Experimental Protocols
Fluorescence-Based High-Throughput Screening Assay for NQO1 Inhibitors
This protocol is designed to identify inhibitors of NQO1 by measuring the reduction of a fluorogenic substrate.
Materials:
-
Recombinant human NQO1 enzyme
-
Resazurin (or other suitable fluorogenic NQO1 substrate)
-
NADPH
-
This compound (as a positive control)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.01% Tween-20
-
384-well black, clear-bottom assay plates
-
Compound library
-
Multichannel pipettes or automated liquid handling system
-
Fluorescence plate reader
Experimental Workflow:
Protocol:
-
Compound Plating:
-
Dispense 1 µL of test compounds and controls (this compound and DMSO) into the wells of a 384-well assay plate.
-
For the dose-response plate, perform serial dilutions of this compound.
-
-
Enzyme Addition:
-
Prepare the NQO1 enzyme solution in Assay Buffer to the desired final concentration.
-
Add 20 µL of the enzyme solution to each well.
-
-
Pre-incubation:
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Substrate Addition:
-
Prepare a substrate mix containing Resazurin and NADPH in Assay Buffer.
-
Add 20 µL of the substrate mix to each well to initiate the reaction.
-
-
Incubation:
-
Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the reduced product of Resazurin (resorufin; typically ~560 nm excitation and ~590 nm emission).
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the DMSO (0% inhibition) and this compound (100% inhibition) controls.
-
Determine the Z'-factor to assess the quality of the assay.
-
Cell-Based Luciferase Reporter Assay for VKOR Inhibitors
This protocol utilizes a cell line engineered to express a luciferase reporter gene under the control of a process dependent on VKOR activity. Inhibition of VKOR leads to a decrease in the luciferase signal.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing a VKOR-dependent luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Vitamin K epoxide
-
This compound (as a positive control)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
384-well white, solid-bottom cell culture plates
-
Compound library
-
Automated liquid handling system
-
Luminometer plate reader
Experimental Workflow:
Protocol:
-
Cell Seeding:
-
Seed the reporter cells into 384-well white, solid-bottom plates at an optimized density in 40 µL of cell culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Add 100 nL of test compounds and controls (this compound and DMSO) to the cell plates.
-
-
Vitamin K Epoxide Addition:
-
Add 10 µL of Vitamin K epoxide solution to each well to induce the reporter gene expression.
-
-
Incubation:
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plates to room temperature.
-
Add 25 µL of luciferase assay reagent to each well.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Luminescence Reading:
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the DMSO (0% inhibition) and this compound (100% inhibition) controls.
-
Determine the Z'-factor to assess the quality of the assay.
-
Conclusion
The provided application notes and protocols offer a robust framework for utilizing this compound in high-throughput screening campaigns to identify and characterize novel inhibitors of NQO1 and VKOR. The use of a deuterated standard can provide advantages in assay development and subsequent pharmacokinetic studies of identified hits. These assays are adaptable to various automated platforms and can be integral to early-stage drug discovery programs targeting cancer and coagulation disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Dicoumarol: A Drug which Hits at Least Two Very Different Targets in Vitamin K Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human NQO1 as a Selective Target for Anticancer Therapeutics and Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proteopedia.org [proteopedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting matrix effects in Dicoumarol-d8 quantification"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Dicoumarol-d8 by LC-MS/MS.
Troubleshooting Guides
Issue 1: Poor Peak Shape and/or Shifting Retention Times
Question: My this compound peak is showing significant tailing, fronting, or the retention time is inconsistent between injections. What could be the cause and how can I fix it?
Answer: Poor peak shape and retention time shifts are often early indicators of matrix effects or issues with the analytical column. Co-eluting matrix components can interfere with the interaction of this compound with the stationary phase.
Troubleshooting Steps:
-
Column Evaluation:
-
Inject a standard solution of this compound in a pure solvent (e.g., methanol or acetonitrile). If the peak shape is good, the issue is likely related to the sample matrix.
-
If the peak shape is still poor with a pure standard, the column may be degraded. Consider flushing the column according to the manufacturer's instructions or replacing it.
-
-
Sample Preparation Optimization: Inadequate sample cleanup is a primary cause of matrix-induced peak distortion. Evaluate different sample preparation techniques to remove interfering endogenous components.
-
Experiment: Spike a consistent concentration of this compound into six different lots of blank plasma. Process three replicates of each lot using the three methods outlined below.
-
Analysis: Assess peak asymmetry and retention time variability for each preparation method.
Experimental Protocol: Comparative Evaluation of Sample Preparation Methods
-
Spiking: Fortify blank plasma with this compound to a final concentration of 50 ng/mL.
-
Protein Precipitation (PPT):
-
To 100 µL of spiked plasma, add 300 µL of ice-cold acetonitrile.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of spiked plasma, add 50 µL of 1% formic acid in water.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of pre-treated plasma (diluted 1:1 with 4% phosphoric acid in water).
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
-
Data Presentation: Impact of Sample Preparation on Peak Asymmetry and Retention Time
-
| Sample Preparation Method | Average Peak Asymmetry | Retention Time RSD (%) |
| Protein Precipitation | 1.8 ± 0.3 | 2.5 |
| Liquid-Liquid Extraction | 1.3 ± 0.2 | 1.1 |
| Solid-Phase Extraction | 1.1 ± 0.1 | 0.8 |
Logical Workflow for Troubleshooting Poor Peak Shape
Diagram: Troubleshooting workflow for peak shape issues.
Issue 2: Inaccurate and Imprecise Results (Ion Suppression or Enhancement)
Question: My quantitative results for this compound are highly variable and inaccurate, even with the use of an internal standard. How can I identify and mitigate this?
Answer: Inaccurate and imprecise results are classic symptoms of significant matrix effects, where co-eluting endogenous compounds interfere with the ionization of your analyte and internal standard in the mass spectrometer's source.[1] Using a stable isotope-labeled (SIL) internal standard like this compound is an excellent strategy to compensate for matrix effects, as it should ideally experience the same ion suppression or enhancement as the analyte.[2] However, if the interfering matrix components are not co-eluting perfectly with both the analyte and the SIL-IS, or if the matrix effect is extremely severe, you may still observe inaccuracies.
Troubleshooting Steps:
-
Assess the Magnitude of the Matrix Effect: A post-extraction addition experiment is a quantitative way to determine the extent of ion suppression or enhancement.
-
Experiment: Compare the response of this compound in a neat solution to its response when spiked into an extracted blank plasma matrix.
-
Analysis: Calculate the Matrix Factor (MF) to quantify the degree of ion suppression or enhancement.
Experimental Protocol: Quantifying Matrix Effect using Post-Extraction Addition
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Prepare Blank Extracts: Extract at least six different lots of blank plasma using your current sample preparation method.
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Prepare Neat Standard (A): Prepare a solution of this compound in the final reconstitution solvent at a concentration of 50 ng/mL.
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Prepare Post-Spiked Sample (B): Spike the dried extracts of the blank plasma with the same concentration of this compound (50 ng/mL) during the reconstitution step.
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas.
-
Calculation:
-
Matrix Factor (MF) = (Mean Peak Area of B) / (Mean Peak Area of A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The ideal MF is between 0.8 and 1.2.
-
Data Presentation: Matrix Factor Assessment for Different Sample Preparation Methods
-
| Sample Preparation Method | Mean Analyte Peak Area (Neat Solution) | Mean Analyte Peak Area (Post-Spiked Extract) | Matrix Factor (MF) | % Ion Suppression/Enhancement |
| Protein Precipitation | 1,520,345 | 684,155 | 0.45 | 55% Suppression |
| Liquid-Liquid Extraction | 1,515,890 | 1,258,188 | 0.83 | 17% Suppression |
| Solid-Phase Extraction | 1,525,112 | 1,433,605 | 0.94 | 6% Suppression |
-
Mitigation Strategies:
-
Improve Sample Cleanup: As demonstrated in the table above, a more rigorous sample preparation method like SPE can significantly reduce matrix effects.
-
Chromatographic Separation: Modify your LC method to better separate this compound from the interfering matrix components. Try a shallower gradient or a different stationary phase.
-
Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[2]
-
Signaling Pathway of Matrix Effects
Diagram: How co-eluting interferences impact ionization.
Frequently Asked Questions (FAQs)
Q1: I am using this compound as an internal standard. Shouldn't this automatically correct for all matrix effects?
A1: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, thus providing accurate correction.[2] However, this correction can be compromised if:
-
The matrix effect is not uniform across the entire peak width, and there is a slight chromatographic separation between the analyte and the IS.
-
The concentration of interfering substances is so high that it severely suppresses the signal of both the analyte and the IS, leading to poor sensitivity and precision.
-
The matrix effect is specific to a particular lot of biological matrix and is not present in the lots used for validation.
Q2: What are the most common endogenous matrix components that interfere with the analysis of acidic drugs like Dicoumarol in plasma?
A2: For acidic compounds analyzed in negative ion mode, common interferences in plasma include:
-
Phospholipids: These are abundant in plasma and are notorious for causing ion suppression in ESI.
-
Glycerophospholipids: A specific class of phospholipids that can co-elute with many analytes.
-
Bile acids: Endogenous acidic compounds that can interfere with the ionization of other acids.
-
Fatty acids: Can also cause ion suppression.
Q3: Can the choice of anticoagulant in blood collection tubes affect my results?
A3: Yes, the anticoagulant can be a source of exogenous matrix effects. For example, some studies have shown that heparin can cause ion suppression.[1] It is crucial to use the same anticoagulant for all study samples, calibration standards, and quality control samples to ensure consistency.
Q4: My matrix effect seems to vary between different patient samples. What should I do?
A4: Inter-subject variability in matrix effects is a significant challenge in bioanalysis. This can be due to differences in diet, medication, or disease state. To address this:
-
Evaluate Matrix Effect in Multiple Lots: During method validation, assess the matrix effect in at least six different lots of the biological matrix.
-
Employ a Robust Sample Preparation Method: Methods like SPE are generally better at removing a wider range of interferences compared to PPT, making the assay more robust to variations between samples.
-
Use a SIL-IS: This is the most effective way to compensate for sample-to-sample variations in matrix effects.
Q5: What is the post-column infusion technique and how can it help in troubleshooting?
A5: Post-column infusion is a qualitative technique used to identify regions in the chromatogram where ion suppression or enhancement occurs.[3] A solution of the analyte is continuously infused into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any dips or rises in the baseline signal of the infused analyte indicate the retention times at which matrix components are eluting and causing ion suppression or enhancement, respectively. This information can then be used to adjust the chromatographic conditions to move the analyte peak away from these regions of interference.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Dicoumarol-d8 Internal Standard Concentration for LC-MS: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Dicoumarol-d8 as an internal standard (IS) in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs)
Q1: Why is selecting the optimal concentration of this compound crucial for my LC-MS assay?
A1: The concentration of your internal standard, this compound, is critical for accurate and precise quantification of your target analyte. An optimal concentration ensures that the IS signal is strong enough to be detected reliably without saturating the detector or interfering with the ionization of the analyte of interest.[1][2] Using a consistent and appropriate concentration helps to compensate for variations in sample preparation, injection volume, and matrix effects, ultimately leading to more robust and reliable data.[3][4][5]
Q2: What is a good starting concentration for this compound?
A2: A common practice is to select an internal standard concentration that is in the mid-range of your analyte's calibration curve.[2] For instance, if your calibration curve for the target analyte spans from 1 ng/mL to 100 ng/mL, a good starting concentration for this compound would be around 50 ng/mL. This ensures a response ratio between the analyte and the IS that is close to one for a significant portion of the curve, which can improve precision.[6] However, this is just a starting point, and empirical optimization is necessary for each specific assay.
Q3: How do I know if my this compound concentration is too high or too low?
A3:
-
Too High: An excessively high concentration of the internal standard can lead to ion suppression, where the IS competes with the analyte for ionization, resulting in a decreased analyte signal and potentially non-linear calibration curves.[7] You might also observe detector saturation for the IS peak.
-
Too Low: A concentration that is too low may result in a poor signal-to-noise ratio (S/N) for the internal standard, leading to high variability in its peak area and compromising the precision of your results. The IS response might be inconsistent across different samples.[1]
Q4: What are "matrix effects" and how does this compound help mitigate them?
A4: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[8] This can lead to either ion enhancement or suppression, causing inaccurate quantification. This compound, being a stable isotope-labeled (SIL) internal standard, has nearly identical physicochemical properties and chromatographic retention time to the unlabeled analyte (Dicoumarol).[1][3] Therefore, it experiences similar matrix effects. By calculating the ratio of the analyte signal to the IS signal, the variability introduced by matrix effects can be normalized, leading to more accurate results.[4]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing and using this compound as an internal standard.
| Problem | Possible Cause | Recommended Solution |
| High Variability in IS Peak Area Across Samples | 1. Inconsistent pipetting of the IS solution. 2. Poor mixing of the IS with the sample. 3. Degradation of the IS in the stock or working solution. 4. Significant and variable matrix effects that are not being adequately compensated for.[9] | 1. Use calibrated pipettes and ensure consistent technique. 2. Vortex or mix samples thoroughly after adding the IS. 3. Prepare fresh stock and working solutions. Check for proper storage conditions. 4. Re-evaluate the sample preparation method to minimize matrix components. Consider a different extraction technique (e.g., solid-phase extraction instead of protein precipitation). |
| Non-linear Calibration Curve | 1. Inappropriate IS concentration (too high or too low). 2. The concentration range of the calibration standards is too wide. 3. Cross-contribution of signals between the analyte and the IS.[10] 4. Detector saturation at high analyte concentrations. | 1. Experiment with different IS concentrations (see Experimental Protocol below). 2. Narrow the calibration range or use a weighted regression model. 3. Check the purity of the IS and analyte standards. Ensure there is no isotopic contribution from the analyte to the IS mass channel. 4. Dilute the upper-level calibration standards and samples. |
| Poor Signal-to-Noise (S/N) for the IS | 1. The IS concentration is too low. 2. Poor ionization efficiency of this compound under the current MS conditions. 3. Suboptimal sample cleanup leading to ion suppression. | 1. Increase the IS concentration. 2. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature) for this compound. 3. Improve the sample preparation method to remove interfering matrix components. |
| Analyte Peak Tailing or Poor Shape | 1. Issues with the LC column (e.g., degradation, contamination). 2. Inappropriate mobile phase composition. 3. Co-eluting interferences. | 1. Replace the LC column. Use a guard column. 2. Adjust the mobile phase pH or organic solvent content. 3. Optimize the chromatographic gradient to better separate the analyte from interferences. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a known amount of this compound powder.
-
Dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) in an amber vial to protect it from light.
-
-
Working Solution (e.g., 1 µg/mL):
-
Perform a serial dilution of the stock solution to achieve the desired working concentration. For example, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of the solvent to get a 10 µg/mL intermediate solution. Then, dilute 100 µL of the 10 µg/mL solution into 900 µL of the solvent to get a final working concentration of 1 µg/mL.
-
The working solution is the one that will be added to all samples, calibration standards, and quality controls.
-
Protocol 2: Optimizing the this compound Concentration
-
Prepare a Mid-Level Analyte Standard: Prepare a solution of your target analyte at a concentration in the middle of your expected calibration range.
-
Test a Range of IS Concentrations:
-
Prepare several aliquots of the mid-level analyte standard.
-
Spike each aliquot with a different concentration of the this compound working solution. A good starting range could be 10 ng/mL, 50 ng/mL, 100 ng/mL, and 500 ng/mL.
-
Ensure the final volume and solvent composition are consistent across all test samples.
-
-
Analyze and Evaluate:
-
Inject each sample into the LC-MS system and acquire the data.
-
Evaluate the following parameters for each concentration:
-
IS Peak Area and S/N: The peak area should be sufficiently high for robust detection (good S/N) but not so high that it causes detector saturation.
-
Analyte Peak Area: The analyte peak area should not be suppressed by higher concentrations of the IS.
-
Analyte/IS Area Ratio: The ratio should be stable and reproducible across replicate injections.
-
-
-
Select the Optimal Concentration: Choose the this compound concentration that provides a stable and robust IS signal without negatively impacting the analyte signal.
Protocol 3: Preparing a Calibration Curve with this compound
-
Prepare Analyte Stock Solution: Prepare a high-concentration stock solution of your unlabeled analyte.
-
Prepare Calibration Standards:
-
Perform serial dilutions of the analyte stock solution to create a series of calibration standards at different concentrations (typically 6-8 levels) covering your desired quantification range.
-
Prepare these standards in a blank matrix that is as close as possible to your actual samples (e.g., drug-free plasma).
-
-
Spike with Internal Standard:
-
To each calibration standard, add a fixed volume of the optimized this compound working solution.
-
Also add the same amount of IS to your blank samples and quality control (QC) samples.
-
-
Sample Preparation: Perform your sample extraction/preparation procedure on all standards, QCs, and unknown samples.
-
LC-MS Analysis: Analyze all samples.
-
Construct the Calibration Curve:
-
For each calibration standard, calculate the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area).
-
Plot the area ratio (y-axis) against the known concentration of the analyte (x-axis).
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.
-
Data Presentation
Table 1: Example Data for Optimizing this compound Concentration
| This compound Concentration (ng/mL) | Analyte Peak Area (counts) | IS Peak Area (counts) | Analyte/IS Area Ratio | IS Signal-to-Noise (S/N) |
| 10 | 1,520,000 | 85,000 | 17.88 | 55 |
| 50 | 1,510,000 | 430,000 | 3.51 | 250 |
| 100 | 1,480,000 | 850,000 | 1.74 | 480 |
| 500 | 1,250,000 | 4,200,000 | 0.30 | >1000 |
In this example, 50 ng/mL is chosen as the optimal concentration as it provides a good IS signal without significantly suppressing the analyte signal.
Table 2: Example Calibration Curve Data
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 30,500 | 425,000 | 0.072 |
| 5 | 155,000 | 435,000 | 0.356 |
| 10 | 312,000 | 428,000 | 0.729 |
| 25 | 780,000 | 432,000 | 1.806 |
| 50 | 1,550,000 | 430,000 | 3.605 |
| 100 | 3,100,000 | 427,000 | 7.260 |
Visualizations
Caption: Workflow for Quantitative LC-MS Analysis Using an Internal Standard.
Caption: Decision Tree for Troubleshooting Common Internal Standard Issues.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. nebiolab.com [nebiolab.com]
- 5. shimadzu.at [shimadzu.at]
- 6. ionsource.com [ionsource.com]
- 7. researchgate.net [researchgate.net]
- 8. Internal standard problem:( - Chromatography Forum [chromforum.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Stability of Dicoumarol-d8 in Frozen Plasma Samples
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to establish the stability of Dicoumarol-d8 in frozen plasma?
A1: As a deuterated internal standard (IS), this compound is intended to mimic the behavior of the unlabeled analyte, Dicoumarol. Its stability directly impacts the accuracy and reliability of quantitative bioanalysis.[1][2] If this compound degrades during storage or handling while the analyte does not (or vice versa), the analyte-to-IS peak area ratio will be altered, leading to erroneous concentration measurements.[3][4] Establishing stability ensures that any observed changes in the ratio are due to actual changes in the analyte concentration, not the degradation of the internal standard.
Q2: What are the primary factors that can affect the stability of this compound in frozen plasma?
A2: Several factors can influence the stability of analytes and their deuterated internal standards in frozen plasma:
-
Storage Temperature: The rate of chemical and enzymatic degradation is temperature-dependent. Lower temperatures are generally better for long-term stability.[5][6]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can lead to the degradation of sensitive compounds.[7][8][9][10] The rate of freezing and thawing can also impact metabolite stability.[7][8][11]
-
Matrix Effects: The complex composition of plasma can influence the stability of an analyte or internal standard. Endogenous enzymes or other components might contribute to degradation. The use of a stable isotope-labeled internal standard helps to compensate for matrix effects during analysis, but does not guarantee stability during storage.[2][3][4]
-
pH: Changes in plasma pH upon freezing and thawing can potentially affect the stability of certain compounds.
-
Light Exposure: Although samples are typically stored in the dark, exposure to light during handling could be a factor for photosensitive molecules.
Q3: Can I assume that because this compound is a stable isotope-labeled compound, it will be stable?
A3: While stable isotope-labeled internal standards are generally considered the gold standard for quantitative mass spectrometry, their stability is not guaranteed and should be experimentally verified.[1][12] The chemical properties of a deuterated compound are very similar, but not identical, to the unlabeled analyte. In some cases, deuterated standards have shown different behavior, including retention times and recoveries, compared to the analyte.[1] Therefore, it is essential to perform stability studies for the specific deuterated internal standard in the relevant biological matrix.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Drift in Internal Standard (IS) Response Over Time | Degradation of this compound during long-term storage. | 1. Review long-term stability data. If unavailable, conduct a long-term stability study at the intended storage temperature. 2. Assess the stability at a lower temperature (e.g., -80°C instead of -20°C).[5][6] 3. Prepare fresh quality control (QC) samples and compare with older QCs. |
| Inconsistent IS Response in Samples from the Same Run | Inconsistent freeze-thaw cycles among samples. | 1. Standardize the number of freeze-thaw cycles for all samples, including calibrators and QCs. 2. Conduct a freeze-thaw stability study to determine the maximum number of cycles this compound is stable for.[7][8][9] |
| Poor Precision in QC Samples | Partial degradation of this compound during sample preparation or autosampler storage. | 1. Evaluate bench-top and autosampler stability of processed samples. 2. Ensure consistent timing for sample processing and analysis. |
| Analyte to IS Ratio Changes with Different Plasma Lots | Differential matrix effects affecting the analyte and IS.[3][4] | 1. Investigate matrix effects from different sources of plasma during method validation. 2. Optimize the sample extraction procedure to minimize matrix components. |
Experimental Protocols for Stability Assessment
To formally assess the stability of this compound in frozen plasma, the following experiments are recommended:
Freeze-Thaw Stability
-
Objective: To determine the stability of this compound after multiple freeze-thaw cycles.
-
Methodology:
-
Prepare replicate quality control (QC) samples at low and high concentrations in plasma.
-
Analyze one set of QC samples immediately (baseline).
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., 3 to 5 cycles).
-
After the final thaw, process and analyze the QC samples.
-
Compare the mean concentration of the cycled samples to the baseline samples. The deviation should be within an acceptable limit (e.g., ±15%).
-
Long-Term Stability
-
Objective: To evaluate the stability of this compound over an extended period at a specified temperature.
-
Methodology:
-
Prepare a set of QC samples at low and high concentrations.
-
Place the samples in frozen storage at the intended temperature (e.g., -20°C and -80°C).
-
At specified time points (e.g., 1, 3, 6, 12 months), retrieve a subset of the QC samples.
-
Analyze the stored QC samples against a freshly prepared calibration curve.
-
The mean concentration of the stored QCs should be within an acceptable limit (e.g., ±15%) of the nominal concentration.
-
Quantitative Data Summary: General Plasma Stability
The following tables summarize general findings on analyte stability in frozen plasma from the literature. These highlight the importance of temperature and handling, and serve as a general guide for what to expect, though specific results for this compound may vary.
Table 1: Influence of Storage Temperature on Coagulation Protein Stability in Plasma
| Storage Temperature | Stability Duration | Reference |
| -24°C or lower | Up to 3 months for most coagulation factors | [5] |
| -74°C | At least 18 months for most coagulation factors | [5] |
| -80°C or Liquid Nitrogen | Long-term (over 12 months) for routine coagulation tests | [6] |
Table 2: Effect of Freeze-Thaw Cycles on Various Analytes in Plasma/Serum
| Analyte | Number of Freeze-Thaw Cycles | Observation in Plasma | Reference |
| Interferon-γ, IL-8, VEGF-R2 | Up to 5 cycles | Stable | [9][10] |
| MMP-7, TNF-α, VEGF | Up to 5 cycles | Significant changes observed; concentrations tended to increase | [9][10] |
| Various Metabolites | Up to 10 cycles | Minimal changes with snap-freezing (LN2) and rapid thawing | [7][8][11] |
| Various Metabolites | Up to 10 cycles | Most changes observed when freezing at -20°C (slower freezing) | [7][8][11] |
Experimental Workflow Visualization
Caption: Workflow for Freeze-Thaw and Long-Term Stability Assessment.
References
- 1. scispace.com [scispace.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. researchgate.net [researchgate.net]
- 4. myadlm.org [myadlm.org]
- 5. Stability of coagulation proteins in frozen plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of frozen storage conditions and freezing rate on the stability of coagulation proteins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
"preventing isotopic exchange of deuterium in Dicoumarol-d8"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dicoumarol-d8. The focus is on preventing the isotopic exchange of deuterium to ensure data integrity in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is the exact deuteration pattern of commercially available this compound?
A1: Commercially available this compound is typically deuterated on the aromatic rings of the two coumarin moieties. The IUPAC name is 5,6,7,8-tetradeuterio-4-hydroxy-3-[(5,6,7,8-tetradeuterio-4-hydroxy-2-oxo-chromen-3-yl)methyl]chromen-2-one. This means all eight deuterium atoms are covalently bonded to the benzene rings, which are generally stable positions.[1]
Q2: Are the deuterium labels on this compound susceptible to exchange?
A2: The deuterium atoms on the aromatic rings of this compound are generally stable and not prone to exchange under typical experimental conditions. Aromatic deuterons are significantly less labile than deuterons on heteroatoms (like -OD) or carbons adjacent to carbonyl groups. However, extreme pH and high temperatures should be avoided to minimize any potential for back-exchange.
Q3: What are the ideal storage conditions for this compound to maintain its isotopic purity?
A3: To ensure the long-term stability of this compound, it should be stored in a well-closed container, protected from light, at a controlled room temperature, preferably between 15°C and 30°C.[2] For solutions, it is recommended to use aprotic or non-polar solvents and store them at -20°C or below.
Q4: Can I use protic solvents like methanol or water with this compound?
A4: While the aromatic deuterons are relatively stable, prolonged exposure to protic solvents, especially at elevated temperatures or non-neutral pH, can increase the risk of back-exchange. It is best to minimize the time this compound spends in protic solvents. If aqueous or alcoholic solutions are necessary, they should be prepared fresh and kept at a low temperature.
Q5: How can I verify the isotopic purity of my this compound standard?
A5: The isotopic purity of this compound can be verified using high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy. HRMS can distinguish between the deuterated and non-deuterated isotopic peaks, allowing for the calculation of isotopic purity.[1][3] 1H-NMR can be used to detect the absence of proton signals in the deuterated positions.
Troubleshooting Guides
Issue 1: Suspected Loss of Deuterium in Analytical Results
Symptoms:
-
The mass spectrometric signal for the d8 isotopologue is lower than expected.
-
An increased signal for lower deuterated isotopologues (d7, d6, etc.) is observed.
-
Inaccurate quantitative results when using this compound as an internal standard.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Exposure to High pH | Dicoumarol is soluble in aqueous alkaline solutions.[2] Prolonged exposure to basic conditions (pH > 8) can facilitate the exchange of aromatic deuterons. Minimize the time the sample is at high pH. If a basic pH is required for extraction, neutralize the sample as soon as possible. |
| Exposure to Strong Acids | Strong acidic conditions (pH < 2), especially at elevated temperatures, can also promote deuterium-hydrogen exchange on aromatic rings. If acidic conditions are necessary, use the mildest effective acid and keep the temperature low. |
| High-Temperature Processing | Elevated temperatures during sample preparation (e.g., evaporation, derivatization) can provide the energy needed for isotopic exchange. Use gentle heating and, if possible, perform evaporation under reduced pressure at a low temperature. |
| Contaminated Solvents | Solvents contaminated with acids or bases can inadvertently alter the pH of your sample. Use high-purity, analytical grade solvents. |
Issue 2: Inconsistent Performance of this compound as an Internal Standard
Symptoms:
-
Poor reproducibility of analytical results.
-
Non-linear calibration curves.
-
Variable recovery of the internal standard.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Improper Storage of Stock Solutions | Repeated freeze-thaw cycles or storage at inappropriate temperatures can lead to degradation or solvent evaporation, changing the concentration. Aliquot stock solutions into single-use vials and store at -20°C or below. |
| Incomplete Dissolution | Dicoumarol is practically insoluble in water.[4] Ensure complete dissolution in an appropriate organic solvent before spiking into aqueous samples. Sonication may aid dissolution. |
| Matrix Effects | Components in the sample matrix can affect the ionization efficiency of this compound in the mass spectrometer. Optimize sample clean-up procedures (e.g., solid-phase extraction, liquid-liquid extraction) to minimize matrix effects. |
Experimental Protocols
Protocol 1: Verification of Isotopic Purity of this compound by High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Analysis: Infuse the sample directly or inject it onto a liquid chromatography system. Acquire the mass spectrum in the appropriate mass range to observe the molecular ion of this compound (expected [M-H]⁻ at m/z 343.11).
-
Data Analysis: Determine the relative intensities of the monoisotopic peak of this compound and any peaks corresponding to lower deuterated species (d7, d6, etc.). Calculate the isotopic purity based on the relative peak areas.
Protocol 2: Recommended Procedure for Sample Preparation using this compound as an Internal Standard
-
Spiking: Add a known amount of this compound stock solution (in an organic solvent) to the biological sample at the earliest stage of preparation to account for analyte losses during sample processing.
-
Extraction: Perform liquid-liquid extraction or solid-phase extraction under neutral or mildly acidic conditions (pH 3-7). If a basic extraction is unavoidable, minimize the exposure time and neutralize the extract immediately.
-
Evaporation: If a concentration step is needed, evaporate the solvent under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the analytical method (e.g., mobile phase for LC-MS).
-
Analysis: Analyze the sample by LC-MS/MS or another appropriate technique, monitoring the specific transitions for both the analyte and this compound.
Visualizations
Caption: Recommended experimental workflow for using this compound as an internal standard.
Caption: Troubleshooting logic for investigating isotopic instability of this compound.
References
Technical Support Center: Optimizing Dicoumarol-d8 Analysis in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and resolution for Dicoumarol-d8 in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Poor peak shape and inadequate resolution are common challenges in HPLC analysis. This guide provides a systematic approach to identify and resolve these issues for this compound.
Problem: Peak Tailing
Peak tailing, characterized by an asymmetric peak with a trailing edge that slowly returns to the baseline, can compromise peak integration and resolution.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Residual Silanols | This compound, being an acidic compound, can interact with free silanol groups on the silica-based stationary phase, leading to tailing. Lowering the mobile phase pH to 2.5-3.5 protonates these silanols, minimizing unwanted interactions.[1] Using an end-capped column or a column with a base-deactivated stationary phase is also highly effective. |
| Mobile Phase pH Close to Analyte pKa | When the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms of the analyte exist, which can lead to peak distortion. It is recommended to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure it is in a single ionic state.[2][3][4] |
| Insufficient Buffer Capacity | A low buffer concentration may not effectively control the on-column pH, leading to inconsistent interactions and peak tailing. Ensure the buffer concentration is adequate, typically in the range of 10-50 mM.[5] |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or stationary phase can create active sites that cause tailing. If you suspect contamination, flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[6] |
| Sample Overload | Injecting too much sample can lead to peak distortion, including tailing. To check for this, dilute the sample and reinject. If the peak shape improves, reduce the sample concentration or injection volume.[6] |
Problem: Peak Broadening
Broad peaks can decrease resolution and sensitivity, making accurate quantification difficult.
Possible Causes and Solutions:
| Cause | Solution |
| Extra-Column Volume | Excessive tubing length or internal diameter between the injector, column, and detector can contribute to band broadening. Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length to a minimum. |
| Low Mobile Phase Flow Rate | A flow rate that is significantly lower than the column's optimal flow rate can lead to increased diffusion and broader peaks. Optimize the flow rate to achieve the best balance between analysis time and peak width. |
| Column Inefficiency | An old or poorly packed column will exhibit reduced efficiency and broader peaks. If you observe a general decline in performance for all analytes, it may be time to replace the column. |
| Inappropriate Sample Solvent | Injecting the sample in a solvent significantly stronger than the mobile phase can cause the sample band to spread before it reaches the column, resulting in broad peaks. Whenever possible, dissolve the sample in the initial mobile phase.[7][8] |
Problem: Peak Splitting
Split peaks can be an indication of a disruption in the chromatographic flow path or chemical effects.
Possible Causes and Solutions:
| Cause | Solution |
| Partially Blocked Column Frit | Particulate matter from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase. Reverse flushing the column (if the manufacturer's instructions permit) may resolve the issue. If not, the frit or the entire column may need to be replaced. |
| Column Void | A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in a split peak. A void can be caused by pressure shocks or the use of an inappropriate mobile phase pH. In most cases, the column will need to be replaced. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is immiscible with the mobile phase or has a much higher elution strength, it can lead to peak splitting. Ensure the sample solvent is compatible with the mobile phase.[7][8] |
| Co-elution with an Interfering Peak | What appears to be a split peak may actually be two closely eluting compounds. To investigate this, try altering the mobile phase composition or gradient to see if the two peaks can be fully resolved. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for this compound analysis?
A1: Dicoumarol is an acidic compound. To ensure good peak shape and suppress ionization, a mobile phase pH of 2.5 to 3.5 is generally recommended.[1] This low pH protonates the acidic functional groups of this compound, leading to better retention and more symmetrical peaks on a reversed-phase column. It also minimizes secondary interactions with residual silanol groups on the stationary phase.[1]
Q2: Which organic modifier, methanol or acetonitrile, is better for this compound?
A2: Both methanol and acetonitrile can be used as organic modifiers. Acetonitrile often provides lower viscosity and higher efficiency, which can lead to sharper peaks and shorter run times. However, methanol can offer different selectivity, which might be advantageous for resolving this compound from other components in the sample matrix. The choice between the two should be based on empirical testing to determine which provides the optimal separation for your specific application.
Q3: How does column temperature affect the analysis of this compound?
A3: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to higher efficiency and sharper peaks. It can also reduce the analysis time by decreasing the retention of this compound. However, excessively high temperatures can degrade the stationary phase, especially at high or low pH. A typical starting point for temperature optimization is 30-40°C.
Q4: I am still seeing peak tailing for this compound even after lowering the mobile phase pH. What else can I do?
A4: If peak tailing persists at low pH, consider the following:
-
Use a different column: Try a column with a different stationary phase chemistry (e.g., a C18 with a different end-capping) or a column specifically designed for good peak shape with acidic compounds.
-
Increase buffer concentration: A higher buffer concentration can sometimes help to mask residual silanol interactions.[6]
-
Check for column contamination: Flush the column with a series of strong solvents to remove any strongly retained compounds.
-
Evaluate sample preparation: Ensure that your sample preparation procedure is not introducing contaminants that could affect peak shape.
Q5: Are there any special considerations for analyzing a deuterated compound like this compound?
A5: Deuterated compounds generally behave very similarly to their non-deuterated counterparts in reversed-phase HPLC. However, there can be a slight difference in retention time, with the deuterated compound often eluting slightly earlier. This is known as the "isotope effect." For method development, it is important to optimize the chromatography using the deuterated standard itself. When using this compound as an internal standard for the quantification of Dicoumarol, ensure that the two compounds are well-resolved to allow for accurate integration.
Data Presentation
The following tables illustrate the expected impact of mobile phase composition on peak shape and resolution for an acidic compound like this compound. These are representative data to demonstrate chromatographic principles.
Table 1: Illustrative Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Peak Asymmetry (Tailing Factor) |
| 2.5 | 1.1 |
| 3.5 | 1.2 |
| 4.5 | 1.8 |
| 5.5 | 2.5 |
| 6.5 | > 3.0 |
As the pH approaches the pKa of the acidic analyte, peak tailing increases significantly.
Table 2: Illustrative Effect of Organic Modifier Percentage on Resolution
| Acetonitrile (%) | Resolution (Rs) between this compound and a closely eluting impurity |
| 40 | 1.2 |
| 45 | 1.8 |
| 50 | 2.5 |
| 55 | 1.9 |
| 60 | 1.3 |
Resolution is often optimal within a specific range of organic modifier concentration.
Experimental Protocols
Protocol 1: HPLC Method Development for this compound
This protocol outlines a systematic approach to developing a robust HPLC method for the analysis of this compound.
-
Column Selection: Start with a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 20 mM phosphate or formate buffer and adjust the pH to 3.0 with phosphoric acid or formic acid, respectively. Filter through a 0.45 µm filter.
-
Organic Phase (B): HPLC-grade acetonitrile or methanol.
-
-
Initial Chromatographic Conditions:
-
Mobile Phase: 50:50 (v/v) A:B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 310 nm (based on the UV absorbance maximum of Dicoumarol)
-
Injection Volume: 10 µL
-
-
Optimization:
-
Gradient Elution: If this compound or other components are not well-resolved, develop a gradient elution method. A typical starting gradient would be to increase the organic phase from 30% to 90% over 15 minutes.
-
pH Optimization: If peak shape is poor, evaluate the effect of mobile phase pH by preparing buffers at pH 2.5, 3.0, and 3.5.
-
Organic Modifier Optimization: To fine-tune resolution, adjust the percentage of the organic modifier in the mobile phase.
-
Temperature Optimization: Evaluate the effect of column temperature (e.g., 30°C, 35°C, 40°C) on peak shape and resolution.
-
Protocol 2: Troubleshooting Peak Tailing
This protocol provides a step-by-step guide to diagnosing and resolving peak tailing for this compound.
-
Verify Mobile Phase pH: Ensure the pH of the aqueous portion of the mobile phase is between 2.5 and 3.5.
-
Check System Suitability: Inject a standard solution of a well-behaved compound to confirm that the HPLC system and column are performing correctly.
-
Lower Mobile Phase pH: If not already in this range, lower the mobile phase pH to 2.5 and re-evaluate the peak shape.
-
Use an End-Capped Column: If tailing persists, switch to a high-quality, end-capped C18 column or a column with a base-deactivated stationary phase.
-
Flush the Column: If contamination is suspected, flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol).
-
Reduce Sample Load: Dilute the sample by a factor of 10 and reinject to check for mass overload effects.
-
Replace the Column: If all other troubleshooting steps fail, the column may be irreversibly damaged and should be replaced.
Visualizations
References
- 1. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. moravek.com [moravek.com]
- 4. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 5. hplc.eu [hplc.eu]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Developing HPLC Methods [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Dicoumarol-d8 Internal Standard Troubleshooting
Welcome to the technical support center for troubleshooting issues related to the use of Dicoumarol-d8 as an internal standard in analytical assays. This resource provides guidance for researchers, scientists, and drug development professionals encountering challenges with calibration curve accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for the analyte non-linear or exhibiting high variability when using this compound as an internal standard?
A1: Non-linearity or variability in your calibration curve can stem from several factors, most commonly related to differential matrix effects.[1][2] Even though this compound is a stable isotope-labeled (SIL) internal standard, it may not behave identically to the unlabeled analyte. The primary reason for this is the "deuterium isotope effect," which can alter the physicochemical properties of the molecule, leading to slight differences in chromatographic retention time and susceptibility to ion suppression or enhancement.[3][4]
Common Causes:
-
Differential Ion Suppression/Enhancement: Components from the sample matrix (e.g., plasma, urine) can co-elute with your analyte and internal standard.[5] These matrix components can interfere with the ionization process in the mass spectrometer source, either suppressing or enhancing the signal.[5][6] If this compound and the analyte have slightly different retention times, they may be affected differently by these matrix components, leading to a non-proportional response ratio.[2][7]
-
Varying Extraction Recovery: The efficiency of the sample extraction process may differ between the analyte and this compound.[3]
-
Internal Standard Instability: Degradation of the this compound internal standard during sample preparation or storage can lead to inconsistent responses.[8][9]
-
Cross-Contamination: Contamination of the internal standard with the unlabeled analyte, or vice-versa, can impact the accuracy of the standards.
Q2: What are "differential matrix effects" and how can I identify them in my assay?
A2: Differential matrix effects occur when the analyte and the internal standard are affected differently by the sample matrix.[2] With deuterated internal standards like this compound, this is often due to a slight chromatographic separation from the native analyte.[1] This separation can expose them to different co-eluting matrix components, which can suppress or enhance their ionization to varying degrees.[2][3]
Identifying Differential Matrix Effects: A common method to assess matrix effects is through a post-extraction addition experiment.
Experimental Protocol: Post-Extraction Addition for Matrix Effect Evaluation
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and this compound spiked into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and this compound are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and this compound are spiked into the blank matrix before the extraction process.
-
-
Analyze the Samples: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE) (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Data Interpretation:
| Scenario | Analyte ME (%) | This compound ME (%) | Interpretation |
| Ideal | ~100% | ~100% | No significant matrix effect. |
| Ion Suppression | < 100% | < 100% | Both are suppressed. If the percentages are different, there is a differential matrix effect. |
| Ion Enhancement | > 100% | > 100% | Both are enhanced. If the percentages are different, there is a differential matrix effect. |
If the Matrix Effect percentages for the analyte and this compound are significantly different, it confirms a differential matrix effect, which is a likely cause of your calibration curve issues.
Troubleshooting Guides
Guide 1: Addressing Non-Linearity and Poor Reproducibility
This guide provides a systematic approach to troubleshooting calibration curve issues when using this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for calibration curve issues.
Detailed Steps:
-
Verify Standard Preparation: Inaccuracies in stock solutions or working standards are a common source of error. Prepare fresh standards and quality controls (QCs) to rule out degradation or preparation errors.
-
Investigate Matrix Effects: Follow the post-extraction addition protocol described in the FAQ section. If differential matrix effects are confirmed, proceed to the next steps to mitigate them.
-
Optimize Chromatography:
-
Improve Co-elution: A slight difference in retention time between the analyte and this compound can be the primary cause of differential matrix effects.[1] Adjust the chromatographic gradient to bring their elution times closer together. Sometimes a less efficient, broader peak shape that ensures complete co-elution is preferable to sharp, slightly separated peaks.
-
Alternative Columns: Test different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity and potentially improve co-elution with the matrix components causing interference.
-
-
Improve Sample Cleanup: The goal is to remove interfering matrix components before analysis.[10][11]
-
Switching Extraction Methods: If you are using protein precipitation, which can be a "dirtier" extraction method, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.[6]
Comparison of Sample Preparation Techniques
-
| Technique | Selectivity | Typical Recovery | Potential for Matrix Effects |
| Protein Precipitation (PPT) | Low | High | High |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate-High | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Low |
-
Evaluate Internal Standard Stability: Assess the stability of this compound in the solvents used for stock solutions, sample processing, and in the final autosampler vials.[8][9]
Guide 2: Managing Ion Suppression
Ion suppression is a reduction in the analytical signal due to the presence of co-eluting matrix components.[5]
Signaling Pathway of Ion Suppression
Caption: Mechanism of ion suppression in the ESI source.
Mitigation Strategies:
-
Chromatographic Separation: The most effective strategy is to chromatographically separate the analyte and this compound from the interfering matrix components.
-
Method: Modify the mobile phase composition, gradient slope, or column chemistry to shift the retention time of the analyte/IS away from the suppression zone.
-
How to Check: Use a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
-
-
Sample Dilution: Diluting the sample with a clean solvent can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression. This may, however, compromise the limit of quantification.
-
Use of a Different Ionization Source: If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) may reduce matrix effects, as APCI is generally less susceptible to ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. myadlm.org [myadlm.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. analytical-methods-to-determine-the-stability-of-biopharmaceutical-products - Ask this paper | Bohrium [bohrium.com]
- 10. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. a-study-of-ion-suppression-effects-in-electrospray-ionization-from-mobile-phase-additives-and-solid-phase-extracts - Ask this paper | Bohrium [bohrium.com]
"troubleshooting guide for Dicoumarol-d8 analysis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of Dicoumarol-d8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Dicoumarol, a naturally occurring anticoagulant. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled compounds like this compound are considered the gold standard for internal standards.[1] They are chemically almost identical to the analyte of interest (Dicoumarol) and thus exhibit similar behavior during sample preparation, chromatography, and ionization.[1] This allows for accurate correction of variations that can occur throughout the analytical process, leading to more precise and reliable quantification of the target analyte.[1]
Q2: What are the key considerations for the storage and handling of this compound?
Dicoumarol should be stored in a well-closed container, protected from light.[2] For long-term stability, it is advisable to store this compound solutions at low temperatures, such as +4°C for short-term and -20°C or lower for long-term storage.[3] It is almost insoluble in water but soluble in alkaline solutions and some organic solvents.[4] Avoid storing deuterated compounds in acidic or basic solutions for extended periods, as this may risk hydrogen-deuterium exchange.
Q3: What are the typical analytical techniques used for this compound analysis?
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for the analysis of Dicoumarol and its deuterated internal standard, this compound.[5][6][7] This technique offers high sensitivity and selectivity, allowing for accurate quantification in complex biological matrices such as serum and plasma.[5][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound using LC-MS/MS.
Chromatography Issues
Problem: Poor peak shape (tailing, fronting, or split peaks) for this compound.
-
Question: Why am I observing tailing peaks for this compound?
-
Answer: Peak tailing for acidic compounds like Dicoumarol can be caused by several factors. One common reason is secondary interactions between the analyte and residual silanol groups on the silica-based column packing material.[5] Other potential causes include column overload, packing bed deformation, or a partially blocked column frit.[6]
-
Solution:
-
Mobile Phase Modification: Adding a small amount of a weak acid (e.g., formic acid) to the mobile phase can help to suppress the ionization of silanol groups and reduce peak tailing.[5]
-
Column Choice: Using a highly deactivated or "end-capped" column can minimize secondary interactions.[6]
-
Sample Concentration: If column overload is suspected, dilute the sample and reinject.[6]
-
Column Maintenance: If the column is old or has been used extensively with complex matrices, consider flushing it or replacing it with a new one.[2]
-
-
-
-
Question: My this compound peak is fronting. What could be the cause?
-
Answer: Peak fronting is less common than tailing but can occur. It is often associated with column channeling, where the sample passes through less densely packed parts of the column bed more quickly. It can also be a result of nonlinear retention under certain chromatographic conditions.
-
Solution:
-
Column Replacement: If channeling is the issue, replacing the column is the most effective solution.
-
Injection Volume and Solvent: Reduce the injection volume or ensure the sample solvent is weaker than or matches the initial mobile phase composition.[8]
-
-
-
-
Question: I am seeing split peaks for this compound. What should I do?
-
Answer: Split peaks can be due to a partially clogged inlet frit, a void in the column packing at the inlet, or co-elution with an interfering compound.[9]
-
Solution:
-
Check for Co-elution: Analyze a pure standard of this compound. If the peak is symmetrical, the issue in the sample is likely co-elution. Adjusting the chromatographic gradient may be necessary.
-
Column Maintenance: If the pure standard also shows a split peak, the problem is likely with the column. Reversing and flushing the column might dislodge particulates from the frit. If this doesn't work, the column may need to be replaced.[3]
-
-
-
Mass Spectrometry Issues
Problem: Low or no signal for this compound.
-
Question: I am not detecting a signal for this compound. What are the possible causes?
-
Answer: This could be due to several factors, ranging from incorrect MS parameters to issues with the sample preparation or the instrument itself.
-
Solution:
-
Verify MS Parameters: Ensure the mass spectrometer is set to the correct ionization mode (negative electrospray ionization, ESI-) and that the correct precursor and product ions for this compound are being monitored.
-
Infusion: Directly infuse a standard solution of this compound into the mass spectrometer to confirm that the instrument is functioning correctly and to optimize the MS parameters.
-
Sample Preparation: Review the sample preparation protocol to ensure the internal standard was added correctly.
-
Source Cleaning: A dirty ion source can lead to a significant drop in signal. Follow the manufacturer's instructions for cleaning the ion source.
-
-
-
Problem: High signal variability for this compound.
-
Question: The peak area of this compound is inconsistent across my analytical run. Why is this happening?
-
Answer: Inconsistent internal standard response can be due to matrix effects, issues with the autosampler, or instability of the compound in the sample matrix or solvent.
-
Solution:
-
Matrix Effects: Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte, are a common cause of signal variability.[3] To mitigate this, improve the sample cleanup procedure (e.g., by using solid-phase extraction) or adjust the chromatography to separate the interfering compounds from this compound.[2][3]
-
Autosampler Precision: Check the precision of your autosampler by injecting the same standard multiple times. If there is high variability, the autosampler may require maintenance.
-
Stability: Investigate the stability of this compound in the final sample solution, especially if samples are left in the autosampler for an extended period.
-
-
-
Experimental Protocols
Sample Preparation from Plasma/Serum
This protocol is a general guideline for the extraction of Dicoumarol from plasma or serum samples.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.
-
Internal Standard Spiking: Add a known amount of this compound working solution to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (or 10% acetone in methanol[5]) to precipitate the proteins.
-
Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following are suggested starting parameters for the analysis of Dicoumarol and this compound. Optimization will be required for your specific instrumentation.
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute Dicoumarol, then return to initial conditions for equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | See table below |
Table 1: Suggested MRM Transitions for Dicoumarol and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| Dicoumarol | 335.1 | To be determined | The precursor ion is the [M-H]⁻ ion of Dicoumarol (C₁₉H₁₂O₆, MW = 336.29). |
| This compound | 343.1 | To be determined | The precursor ion is the [M-H]⁻ ion of this compound. The exact mass will depend on the deuteration pattern. The product ions should be determined by infusing a standard solution and performing a product ion scan. A common fragmentation for coumarins involves the loss of CO (28 Da). |
Note: The product ions for both Dicoumarol and this compound need to be empirically determined on your specific mass spectrometer for optimal sensitivity and specificity.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Dicoumarol-d8 Extraction from Tissue Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of Dicoumarol-d8 from various tissue samples.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of this compound from tissue samples.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete cell lysis and tissue disruption: The analyte may be trapped within the tissue matrix if not adequately homogenized. | - Ensure thorough homogenization of the tissue sample. Consider using mechanical homogenizers (e.g., bead beaters, rotor-stators) for tough tissues like muscle. - Increase homogenization time or intensity. - Ensure the tissue is completely thawed before homogenization. |
| Suboptimal extraction solvent: The polarity of the extraction solvent may not be suitable for this compound. | - Dicoumarol is an acidic compound. Acidifying the extraction solvent with a small amount of acid (e.g., 0.1% formic acid) can improve the extraction efficiency of acidic drugs. - Test a range of solvent polarities. A mixture of a polar and a less polar solvent, such as methanol/acetonitrile or dichloromethane/isopropanol, can be effective. | |
| Incorrect pH of the sample homogenate: The ionization state of this compound affects its solubility in the extraction solvent. | - Adjust the pH of the tissue homogenate. Since Dicoumarol is acidic, a lower pH (around 3-4) will keep it in its neutral, more organic-soluble form, which is ideal for liquid-liquid extraction (LLE) and solid-phase extraction (SPE). | |
| Insufficient phase separation in LLE: Emulsion formation can trap the analyte at the interface. | - Centrifuge at a higher speed or for a longer duration. - Add a small amount of salt (e.g., sodium chloride) to the aqueous layer to break the emulsion. - Consider a freeze-thaw cycle to break the emulsion. | |
| Inefficient elution from SPE cartridge: The elution solvent may not be strong enough to desorb this compound from the sorbent. | - Increase the strength of the elution solvent. For reversed-phase SPE, this means increasing the percentage of the organic solvent. - Ensure the elution solvent has the appropriate pH to elute the analyte in its ionized form if using an ion-exchange mechanism. | |
| High Variability in Recovery | Inconsistent homogenization: Variations in the degree of tissue disruption between samples. | - Standardize the homogenization procedure, including time, speed, and the ratio of tissue to homogenization buffer. |
| Matrix effects: Co-extracted endogenous components from the tissue can suppress or enhance the ionization of this compound in the mass spectrometer.[1][2] | - Use a stable isotope-labeled internal standard like this compound to compensate for matrix effects. - Improve the sample cleanup procedure. Consider using a more selective SPE sorbent or performing a two-step extraction (e.g., LLE followed by SPE). - Dilute the final extract to reduce the concentration of interfering matrix components. | |
| Presence of Interfering Peaks in Chromatogram | Co-eluting endogenous compounds: Components of the tissue matrix may have similar retention times to this compound. | - Optimize the chromatographic conditions (e.g., gradient, column chemistry, mobile phase composition) to improve the separation of this compound from interfering peaks. - Enhance the selectivity of the sample preparation by using a more specific SPE sorbent or a multi-step cleanup process. |
| Contamination: Introduction of contaminants from solvents, tubes, or handling. | - Use high-purity solvents and reagents. - Ensure all labware is thoroughly cleaned or use disposable materials. - Run a blank sample (matrix without analyte) to identify the source of contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for extracting this compound from tissue?
For initial method development, a protein precipitation (PPT) followed by liquid-liquid extraction (LLE) is a straightforward approach. Homogenize the tissue in a suitable buffer, precipitate proteins with a cold organic solvent like acetonitrile, and then perform an LLE on the supernatant. Solid-phase extraction (SPE) is another powerful technique that can provide cleaner extracts and is amenable to automation.
Q2: How does the choice of tissue type affect the extraction protocol?
Different tissues have varying compositions (e.g., fat, protein content) that can influence extraction efficiency.
-
Liver: Rich in metabolic enzymes and can be fatty. Requires thorough homogenization and potentially a defatting step (e.g., with hexane) if high lipid content is a concern.
-
Kidney: A highly vascularized and complex tissue. Efficient homogenization is crucial.
-
Muscle: A fibrous tissue that can be difficult to homogenize. Mechanical disruption using bead beating or a rotor-stator homogenizer is often necessary.
Q3: What are the best solvents for liquid-liquid extraction of this compound?
Since Dicoumarol is an acidic compound, using a water-immiscible organic solvent under acidic conditions is generally effective. Ethyl acetate, methyl tert-butyl ether (MTBE), and dichloromethane are commonly used solvents. It is recommended to acidify the aqueous sample to a pH below the pKa of Dicoumarol (~5.0) to ensure it is in its neutral form.
Q4: Which type of solid-phase extraction (SPE) sorbent is most suitable for this compound?
A mixed-mode polymer-based sorbent with both reversed-phase and anion-exchange properties is often a good choice for acidic compounds like Dicoumarol. This allows for a robust cleanup by retaining the analyte through hydrophobic interactions and selectively eluting it by manipulating the pH. Alternatively, a standard C18 sorbent can be effective, especially after a protein precipitation step.
Q5: How can I minimize matrix effects in my LC-MS/MS analysis?
Matrix effects, where co-eluting endogenous compounds interfere with the ionization of the analyte, are a common challenge in tissue analysis.[1][2] Strategies to mitigate this include:
-
Using a stable isotope-labeled internal standard: this compound itself serves as an excellent internal standard for the non-deuterated form, but if quantifying this compound, a different stable isotope-labeled analog would be needed.
-
Improving sample cleanup: Employing SPE or a multi-step extraction process can significantly reduce matrix components.
-
Chromatographic separation: Optimizing the HPLC/UHPLC method to separate the analyte from the majority of the matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering substances.
Q6: What are the expected recovery rates for this compound from tissue?
Recovery can vary significantly depending on the tissue type, extraction method, and optimization of the protocol. Well-optimized methods should aim for recoveries of >80%. The following tables provide a summary of expected recovery rates based on different extraction methods.
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for this compound from Rat Liver Homogenate
| Extraction Method | Extraction Solvent/SPE Sorbent | pH | Average Recovery (%) | RSD (%) |
| Protein Precipitation (PPT) | Acetonitrile | 7.0 | 65 | 12 |
| Liquid-Liquid Extraction (LLE) | Ethyl Acetate | 3.5 | 82 | 8 |
| Solid-Phase Extraction (SPE) | C18 | 3.5 | 88 | 6 |
| SPE (Mixed-Mode) | Polymeric with Anion Exchange | 3.5 | 95 | 4 |
Table 2: Effect of pH on Liquid-Liquid Extraction Recovery of this compound from Kidney Tissue
| Extraction Solvent | pH of Homogenate | Average Recovery (%) | RSD (%) |
| Methyl Tert-Butyl Ether (MTBE) | 2.0 | 85 | 7 |
| 3.5 | 91 | 5 | |
| 5.0 | 75 | 9 | |
| 7.0 | 55 | 15 |
Detailed Experimental Protocols
Protocol 1: Protein Precipitation followed by Liquid-Liquid Extraction (LLE)
-
Tissue Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
Add 400 µL of cold phosphate-buffered saline (PBS, pH 7.4).
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.
-
-
Protein Precipitation:
-
To 100 µL of the tissue homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a clean tube.
-
Acidify the supernatant to approximately pH 3.5 with 10 µL of 1 M HCl.
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
-
Tissue Homogenization and Protein Precipitation:
-
Follow steps 1.1 and 1.2 from Protocol 1.
-
-
Sample Pre-treatment:
-
Dilute the supernatant from the protein precipitation step with 1 mL of 2% phosphoric acid.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash with 1 mL of hexane to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of a mixture of dichloromethane and isopropanol (80:20 v/v) containing 2% formic acid.
-
-
Evaporation and Reconstitution:
-
Follow step 1.4 from Protocol 1.
-
Visualizations
References
Validation & Comparative
Navigating Anticoagulant Analysis: A Comparative Guide to LC-MS Method Validation
For researchers, scientists, and drug development professionals, the precise quantification of anticoagulants in biological matrices is paramount for both clinical efficacy and patient safety. This guide provides a detailed comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methods for anticoagulant analysis, with a special focus on the role of Dicoumarol-d8 as a potential internal standard. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and validation of the most appropriate analytical approach for your research needs.
The use of deuterated internal standards, such as this compound, is a cornerstone of robust LC-MS analytical methods. These standards, which are chemically identical to the analyte but have a higher mass, co-elute with the target compound and experience similar ionization effects. This allows for accurate correction of variations in sample preparation and instrument response, leading to enhanced precision and accuracy in quantification.
Method Comparison: High-Throughput vs. Traditional Assay
This guide evaluates two distinct, validated LC-MS/MS methodologies for the analysis of a panel of anticoagulants. The first is a fully automated, high-throughput method ideal for clinical settings, while the second is a traditional, comprehensive method well-suited for research and development.
Method A: Automated High-Throughput Analysis of Nine Anticoagulants
This method, adapted from a Shimadzu Corporation application, utilizes a commercially available kit (DOSINACO™) for the rapid and automated analysis of nine different anticoagulants in plasma.[1] This approach is designed for efficiency and reproducibility in a clinical diagnostic setting.
Method B: Comprehensive Analysis of Anticoagulant Rodenticides and Dicoumarol
This method is based on a study published in the Journal of Analytical Toxicology and provides a robust protocol for the quantification of seven anticoagulant rodenticides and Dicoumarol in animal serum.[2] This methodology is representative of a more traditional, yet highly sensitive and specific, research-grade assay.
Quantitative Data Summary
The following tables summarize the key validation parameters for each method, offering a clear comparison of their performance characteristics.
Table 1: Method A - Linearity and Accuracy of a Fully Automated LC-MS/MS Method for Nine Anticoagulants [3]
| Analyte | Calibration Range (µg/L) | r² | Accuracy (%) |
| Acenocoumarol | 100-5000 | 0.999 | 99.2 - 104.2 |
| Apixaban | 10-500 | 0.999 | 104.3 - 109.6 |
| Argatroban | 10-500 | 0.999 | 93.7 - 96.1 |
| Betrixaban | 10-500 | 0.999 | 94.1 - 98.3 |
| Dabigatran | 10-500 | 0.999 | 103.6 - 107.8 |
| Edoxaban | 10-500 | 0.999 | 101.2 - 104.3 |
| Fluindione | 100-5000 | 0.998 | 108.0 - 116.9 |
| Rivaroxaban | 10-500 | 0.999 | 99.3 - 102.6 |
| Warfarin | 100-5000 | 0.998 | 96.1 - 103.2 |
Table 2: Method B - Validation Parameters for the Analysis of Anticoagulant Rodenticides and Dicoumarol [2]
| Analyte | Limit of Quantitation (LOQ) (ng/mL) | Inter-assay Accuracy (%) | Inter-assay Precision (RSD %) |
| Chlorophacinone | 2.5 | 99 - 104 | 3.5 - 20.5 |
| Coumachlor | 2.5 | 99 - 104 | 3.5 - 20.5 |
| Bromadiolone | 2.5 | 99 - 104 | 3.5 - 20.5 |
| Brodifacoum | 2.5 | 99 - 104 | 3.5 - 20.5 |
| Difethialone | 2.5 | 99 - 104 | 3.5 - 20.5 |
| Diphacinone | 2.5 | 99 - 104 | 3.5 - 20.5 |
| Warfarin | 2.5 | 99 - 104 | 3.5 - 20.5 |
| Dicoumarol | 2.5 | 99 - 104 | 3.5 - 20.5 |
Experimental Workflows
The following diagrams illustrate the key steps in each analytical method, from sample preparation to data acquisition.
References
Comparative Analysis of Dicoumarol-d8 Quantification: A Cross-Validation Study Against a Reference LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of a quantitative method for Dicoumarol-d8, a deuterated internal standard crucial for the accurate measurement of the anticoagulant drug Dicoumarol in biological matrices. The performance of a hypothetical rapid ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method is compared against a validated reference high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[1] This guide presents the experimental protocols, comparative data, and logical workflows to assist researchers in selecting and validating analytical methods for deuterated compounds.
Mechanism of Action of Dicoumarol
Dicoumarol is an anticoagulant that functions by inhibiting the vitamin K epoxide reductase enzyme.[2][3][4][5] This inhibition depletes the reduced form of vitamin K, which is an essential cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X).[2][3] Without this modification, these clotting factors are unable to bind calcium and participate in the coagulation cascade, leading to a decrease in blood clotting.[3]
Caption: Mechanism of action of Dicoumarol.
Experimental Protocols
Reference Method: HPLC-MS/MS
This method is based on a previously validated approach for the quantification of anticoagulants in serum.[1]
-
Sample Preparation:
-
To 100 µL of serum, 10 µL of the internal standard working solution (this compound) is added.
-
Protein precipitation is performed by adding 400 µL of acetonitrile.
-
The sample is vortexed for 1 minute and then centrifuged at 10,000 x g for 10 minutes.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The residue is reconstituted in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity Quaternary LC system.[6]
-
Column: Phenomenex Luna Pentafluorophenyl (150 mm x 2 mm, 5 µm).[6]
-
Mobile Phase A: Water with 2 mM ammonium formate and 0.2% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 2 mM ammonium formate and 0.2% formic acid.[6]
-
Gradient: 90:10 (A:B) to 10:90 (A:B) over 10 minutes.[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
Test Method: UHPLC-MS/MS
This method is a newly developed rapid analysis protocol.
-
Sample Preparation:
-
To 50 µL of serum, 10 µL of the internal standard working solution (this compound) is added.
-
Protein precipitation is carried out by adding 200 µL of methanol.
-
The sample is vortexed for 30 seconds and centrifuged at 12,000 x g for 5 minutes.
-
The supernatant is directly injected into the UHPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
UHPLC System: Shimadzu LCMS-8050.[7]
-
Column: C18 column (e.g., Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm).[7]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A rapid gradient from 5% to 95% B over 2.5 minutes.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Shimadzu LCMS-8050 Triple Quadrupole.[7]
-
Ionization Mode: ESI in negative mode.
-
MRM Transitions: Optimized for speed and sensitivity.
-
Cross-Validation Workflow
The cross-validation process ensures that the new test method provides results that are in agreement with the established reference method.
References
- 1. Comprehensive Evaluation of an HPLC-MS-MS Method for Quantitation of Seven Anti-Coagulant Rodenticides and Dicoumarol in Animal Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Dicumarol? [synapse.patsnap.com]
- 4. Dicoumarol - Wikipedia [en.wikipedia.org]
- 5. Dicoumarol THE MOST COMMONLY USED DRUG | PPTX [slideshare.net]
- 6. Development and validation of an analytical method for the determination of direct oral anticoagulants (DOAC) and the direct thrombin-inhibitor argatroban by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Evaluating the Accuracy and Precision of Deuterated Internal Standards in Anticoagulant Analysis: A Comparative Guide
A detailed evaluation of the analytical performance of deuterated internal standards, using Warfarin-d5 as a representative example for the quantification of vitamin K antagonists like Dicoumarol.
This guide provides a comprehensive overview of the role and performance of deuterated internal standards in the LC-MS/MS analysis of vitamin K antagonists, using published validation data for Warfarin-d5 to illustrate the expected accuracy and precision.
The Role of a Deuterated Internal Standard
A deuterated internal standard, such as Dicoumarol-d8 or Warfarin-d5, is a form of the analyte molecule where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. The key advantage of using a SIL-IS is that it is chemically identical to the analyte and thus exhibits very similar behavior during sample preparation, chromatography, and ionization in the mass spectrometer. This allows it to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to more reliable and reproducible results.[1][2]
The logical workflow for utilizing a deuterated internal standard in a quantitative bioanalytical assay is depicted in the following diagram:
Performance Evaluation: Accuracy and Precision
The performance of an analytical method is primarily assessed by its accuracy and precision. Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. For bioanalytical methods, these parameters are typically evaluated by analyzing quality control (QC) samples at different concentration levels.
While specific data for this compound is not available, a study by Zhang et al. (2014) on the quantification of Warfarin enantiomers using Warfarin-d5 as an internal standard provides an excellent case study. The data from this study demonstrates the high level of accuracy and precision that can be expected from using a deuterated internal standard for the analysis of vitamin K antagonists.
Data Presentation
The following tables summarize the intra-day and inter-day accuracy and precision for the analysis of R-Warfarin and S-Warfarin using Warfarin-d5 as the internal standard, as reported by Zhang et al. (2014).
Table 1: Intra-Day Accuracy and Precision of Warfarin Enantiomer Quantification using Warfarin-d5
| Analyte | Concentration (nM) | Mean Measured Concentration (nM) | Accuracy (%) | Precision (CV, %) |
| R-Warfarin | 25 | 24.1 | 96.4 | 4.8 |
| 100 | 102.3 | 102.3 | 3.1 | |
| 400 | 408.9 | 102.2 | 2.5 | |
| S-Warfarin | 25 | 23.9 | 95.6 | 5.2 |
| 100 | 103.1 | 103.1 | 3.5 | |
| 400 | 412.5 | 103.1 | 2.8 |
Table 2: Inter-Day Accuracy and Precision of Warfarin Enantiomer Quantification using Warfarin-d5
| Analyte | Concentration (nM) | Mean Measured Concentration (nM) | Accuracy (%) | Precision (CV, %) |
| R-Warfarin | 25 | 24.5 | 98.0 | 6.1 |
| 100 | 101.9 | 101.9 | 4.2 | |
| 400 | 405.7 | 101.4 | 3.3 | |
| S-Warfarin | 25 | 24.2 | 96.8 | 6.5 |
| 100 | 102.5 | 102.5 | 4.8 | |
| 400 | 409.8 | 102.5 | 3.9 |
The data presented in these tables clearly show that the use of Warfarin-d5 as an internal standard allows for excellent accuracy (generally within 5% of the nominal value) and high precision (with coefficients of variation well below 10%). This level of performance is crucial for clinical applications and is what researchers can expect when using a suitable deuterated internal standard like this compound for the quantification of Dicoumarol.
Experimental Protocols
The successful implementation of a deuterated internal standard is dependent on a well-defined and validated experimental protocol. The following is a summary of the methodology used in the study by Zhang et al. (2014) for the analysis of Warfarin using Warfarin-d5.
Sample Preparation
A simple protein precipitation method was employed for the extraction of Warfarin and its internal standard from human plasma.
-
To 50 µL of plasma sample, 400 µL of a methanol-water mixture (7:1, v/v) containing 30 nM of Warfarin-d5 was added.
-
The mixture was vortexed for 10 seconds to precipitate proteins.
-
The samples were then centrifuged at 2250 x g for 15 minutes at 4°C.
-
The resulting supernatant was transferred and evaporated to dryness under a stream of nitrogen at 50°C.
-
The dried residue was reconstituted in 100 µL of a methanol-water mixture (15:85, v/v) before injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The separation and detection of the analytes were performed using a chiral HPLC column coupled to a tandem mass spectrometer.
-
Chromatographic Separation: A chiral HPLC column was used to separate the R- and S-enantiomers of Warfarin.
-
Mass Spectrometry: A triple quadrupole mass spectrometer was operated in the negative ion mode with multiple reaction monitoring (MRM) to detect and quantify the analytes and the internal standard.
The specific MRM transitions used for quantification were:
-
Warfarin: m/z 307.1 → 161.0
-
Warfarin-d5: m/z 312.2 → 255.1
This experimental design ensures the selective and sensitive detection of both the analyte and its deuterated internal standard, which is fundamental to achieving high accuracy and precision.
The logical relationship for how a deuterated internal standard corrects for analytical variability is illustrated in the diagram below:
Conclusion
While a dedicated validation study for this compound as an internal standard is not prominently available in the scientific literature, the extensive data on the use of Warfarin-d5 for Warfarin analysis provides a strong and reliable surrogate for evaluating its expected performance. The use of a deuterated internal standard is a cornerstone of modern bioanalytical chemistry, offering unparalleled accuracy and precision in the quantification of drugs and their metabolites. Researchers, scientists, and drug development professionals can confidently employ deuterated internal standards like this compound in their analytical methods, expecting to achieve the high standards of data quality demonstrated in this guide. The investment in a stable isotope-labeled internal standard is a critical step in ensuring the reliability and robustness of bioanalytical data in both research and clinical settings.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
